2-(Isoquinolin-7-yloxy)acetic acid
Description
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Properties
CAS No. |
86235-60-1 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-isoquinolin-7-yloxyacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-15-10-2-1-8-3-4-12-6-9(8)5-10/h1-6H,7H2,(H,13,14) |
InChI Key |
OPPWPKSAMUADKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CN=C2)OCC(=O)O |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)OCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
2-(Isoquinolin-7-yloxy)acetic acid basic properties
An In-depth Technical Guide to the Basic Properties of 2-(Isoquinolin-7-yloxy)acetic acid
Introduction
2-(Isoquinolin-7-yloxy)acetic acid is a heterocyclic compound featuring a bicyclic isoquinoline core linked to an acetic acid moiety via an ether bond. This molecular architecture, combining a rigid, aromatic N-heterocycle with a flexible acidic side chain, makes it a subject of interest in medicinal chemistry and drug discovery. Isoquinoline alkaloids and their synthetic derivatives are known to possess a wide array of biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects.[1][2][3] The presence of both a basic nitrogen atom in the isoquinoline ring and an acidic carboxylic acid group imparts amphoteric properties to the molecule, influencing its physicochemical characteristics and potential biological interactions. This guide provides a detailed examination of the core properties of 2-(Isoquinolin-7-yloxy)acetic acid, methodologies for its characterization, a synthetic overview, and an exploration of its potential biological context.
Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For 2-(Isoquinolin-7-yloxy)acetic acid, the interplay between the isoquinoline ring and the acetic acid side chain is paramount.
Table 1: Key Properties of 2-(Isoquinolin-7-yloxy)acetic acid
| Property | Value | Source |
| CAS Number | 86235-60-1 | [4][5] |
| Molecular Formula | C₁₁H₉NO₃ | [4] |
| Molecular Weight | 203.197 g/mol | [4] |
| Exact Mass | 203.058 g/mol | [4] |
| Predicted Density | 1.337 ± 0.06 g/cm³ | [4] |
| Predicted XLogP3 | 1.7 | [4] |
| Predicted PSA | 59.42 Ų | [4] |
The structure contains two key functional groups that determine its acid-base properties: the carboxylic acid group (-COOH), which is acidic, and the nitrogen atom in the isoquinoline ring, which is weakly basic. This makes the molecule amphoteric. The pKa of the carboxylic acid is expected to be in the typical range for acetic acid derivatives, while the pKa of the isoquinoline nitrogen's conjugate acid will be lower, reflecting its reduced basicity due to the aromatic system.
Experimental Determination of Basic Properties
Verifying the physicochemical properties of a compound is a foundational step in research. The following protocols outline standardized methods for determining the solubility and acidity of 2-(Isoquinolin-7-yloxy)acetic acid.
Protocol for Solubility Determination
The solubility of a compound provides insights into its polarity and functional groups.[6][7] This protocol uses a systematic approach to classify the compound based on its solubility in a series of aqueous and organic solvents.[8][9][10]
Methodology:
-
Water Solubility:
-
Aqueous Base Solubility (5% NaOH):
-
Aqueous Weak Base Solubility (5% NaHCO₃):
-
Aqueous Acid Solubility (5% HCl):
-
If insoluble in water and NaOH, test solubility in 0.75 mL of 5% HCl.[9]
-
Solubility indicates the presence of a basic functional group, such as an amine (in this case, the isoquinoline nitrogen), which forms a water-soluble hydrochloride salt.
-
-
Organic Solvent (Ether) Solubility:
-
Add 25 mg of the compound to 0.75 mL of diethyl ether and shake.[9]
-
Solubility in a non-polar solvent like ether suggests the compound is largely organic and non-polar in nature.
-
Caption: Workflow for determining the solubility class of an organic compound.
Protocol for pKa Determination via Potentiometric Titration
The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.[11] Potentiometric titration is a standard method for its determination.[12] For water-insoluble compounds, a co-solvent system may be required.[13]
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of 2-(Isoquinolin-7-yloxy)acetic acid and dissolve it in a suitable solvent (e.g., a mixture of DMSO and water if water solubility is low).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Place the dissolved sample in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
-
Titration Process:
-
Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point.[11] This is the point where half of the acid has been neutralized ([HA] = [A⁻]).
-
Caption: Workflow for determining pKa via potentiometric titration.
Synthesis Overview
The synthesis of 2-(Isoquinolin-7-yloxy)acetic acid can be achieved through a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the phenoxide of 7-hydroxyisoquinoline reacts with an acetic acid derivative.
Reaction Scheme:
The synthesis typically proceeds in two steps:
-
Deprotonation: 7-Hydroxyisoquinoline is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic 7-isoquinolinate anion.
-
Nucleophilic Substitution: The resulting anion is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate). The phenoxide displaces the halide in an Sₙ2 reaction to form the corresponding ester.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product, 2-(Isoquinolin-7-yloxy)acetic acid.
A similar one-pot protocol has been described for the synthesis of related quinoline-3-carboxylic acid derivatives.[14]
Caption: Synthetic route to 2-(Isoquinolin-7-yloxy)acetic acid.
Biological Context and Potential Mechanisms of Action
While specific biological data for 2-(Isoquinolin-7-yloxy)acetic acid is not widely published, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs.[1][3][15] These compounds exhibit a vast range of activities, including antibacterial, antitumor, and anti-inflammatory properties.[2][16]
Structurally related compounds provide valuable clues to potential mechanisms of action:
-
Phosphodiesterase (PDE) Inhibition: Certain pyrimido-isoquinoline derivatives have been shown to inhibit platelet aggregation by inhibiting phosphodiesterase.[17] This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits calcium mobilization and subsequent cellular processes like platelet activation.[17]
-
CRTH2 Antagonism: Isoquinolinone indole acetic acids have been developed as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[18] CRTH2 is a receptor for prostaglandin D2 and is implicated in allergic inflammatory diseases. Antagonizing this receptor can reduce the inflammatory response.
-
Enzyme Inhibition: The general structure, incorporating an aromatic system and a carboxylic acid, is common in inhibitors of various enzymes where the carboxylate can form key ionic interactions or hydrogen bonds within an active site.
Given these precedents, a plausible mechanism of action for 2-(Isoquinolin-7-yloxy)acetic acid could involve the inhibition of key signaling enzymes. The diagram below illustrates the canonical cAMP signaling pathway, a common target for isoquinoline-based compounds.
Caption: Potential modulation of the cAMP signaling pathway by an isoquinoline derivative.
Conclusion
2-(Isoquinolin-7-yloxy)acetic acid is a molecule with significant potential stemming from its hybrid structure. Its amphoteric nature, defined by the acidic carboxyl group and the basic isoquinoline nitrogen, governs its physicochemical properties like solubility and its potential for ionic interactions in a biological milieu. The established protocols for determining its pKa and solubility are crucial for its characterization in any research or development setting. While its specific biological role is yet to be fully elucidated, its structural similarity to known bioactive agents, particularly enzyme inhibitors and receptor antagonists, makes it a compelling candidate for further investigation in drug discovery programs targeting a range of therapeutic areas.
References
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- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
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- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- The University of East Anglia. (2023-10-16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.
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- Smolecule. (2023-08-25). Buy 2-(isoquinolin-7-yl)acetic acid hydrochloride.
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- PMC. (2023-11-28). Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen.
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- De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405–409.
- Unknown. (2024-10-14). Bioactivities of Quinic Acids from Vitex rotundifolia Obtained by Supercritical Fluid Extraction.
- ACS Publications. (2024-07-16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega.
- UMassD Repository. (n.d.). Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry.
- PubMed. (n.d.). A novel isoquinoline alkaloid, DD-carboxypeptidase inhibitor, with antibacterial activity isolated from Streptomyces sp. 8812. Part I.
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An In-depth Technical Guide to 2-(Isoquinolin-7-yloxy)acetic acid: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2][3] Derivatives of isoquinoline have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4] This guide focuses on a specific derivative, 2-(Isoquinolin-7-yloxy)acetic acid, providing a detailed exploration of its chemical structure and a comprehensive overview of its synthesis. While specific biological data for this compound is not extensively reported in publicly available literature, its structural features suggest potential applications in medicinal chemistry, particularly as a building block for more complex molecules.[5][6]
Chemical Structure and Properties
2-(Isoquinolin-7-yloxy)acetic acid is a bifunctional molecule incorporating both an isoquinoline core and a carboxylic acid moiety linked by an ether bridge. This unique combination of a rigid, aromatic heterocycle and a flexible, acidic side chain provides a versatile platform for further chemical modifications and potential interactions with biological targets.
Systematic Name: 2-(Isoquinolin-7-yloxy)acetic acid CAS Number: 86235-60-1[7] Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol
Structural Diagram
Caption: Chemical structure of 2-(Isoquinolin-7-yloxy)acetic acid.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [7] |
| Molecular Weight | 203.19 g/mol | [7] |
| CAS Number | 86235-60-1 | [7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and methanol | [8] |
Synthesis of 2-(Isoquinolin-7-yloxy)acetic acid
The synthesis of 2-(Isoquinolin-7-yloxy)acetic acid is typically achieved through a two-step process:
-
Williamson Ether Synthesis: Reaction of 7-hydroxyisoquinoline with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) to form the intermediate, ethyl 2-(isoquinolin-7-yloxy)acetate.
-
Hydrolysis: Saponification of the ethyl ester intermediate to yield the final carboxylic acid product.
Synthetic Pathway Overview
Caption: Overall synthetic scheme for 2-(Isoquinolin-7-yloxy)acetic acid.
Part 1: Synthesis of the Precursor, 7-Hydroxyisoquinoline
The starting material, 7-hydroxyisoquinoline, is a crucial precursor. While commercially available, its synthesis can be accomplished through various methods reported in the literature. One common approach involves the Pomeranz–Fritsch reaction or its modifications.
Experimental Protocol: Synthesis of 7-Hydroxyisoquinoline (Illustrative)
This protocol is a generalized representation based on established isoquinoline synthesis methodologies and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
m-Anisaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Concentrated sulfuric acid
-
Hydrobromic acid (48%)
-
Sodium hydroxide
-
Dichloromethane
-
Ethanol
Procedure:
-
Condensation: m-Anisaldehyde is reacted with aminoacetaldehyde dimethyl acetal in the presence of an acid catalyst to form the corresponding Schiff base.
-
Cyclization: The Schiff base is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and formation of the 7-methoxyisoquinoline.
-
Demethylation: The resulting 7-methoxyisoquinoline is demethylated using a strong acid like hydrobromic acid under reflux to yield 7-hydroxyisoquinoline.
-
Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium hydroxide) and the product is extracted with an organic solvent (e.g., dichloromethane). The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Detailed Synthesis of 2-(Isoquinolin-7-yloxy)acetic acid
Step 1: Williamson Ether Synthesis of Ethyl 2-(isoquinolin-7-yloxy)acetate
This reaction follows the classical Sₙ2 mechanism of the Williamson ether synthesis, where the phenoxide of 7-hydroxyisoquinoline acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.
Experimental Protocol:
Materials:
-
7-Hydroxyisoquinoline
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-hydroxyisoquinoline (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 2-(isoquinolin-7-yloxy)acetate, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
Step 2: Hydrolysis of Ethyl 2-(isoquinolin-7-yloxy)acetate
The final step involves the saponification of the ester to the corresponding carboxylic acid.
Experimental Protocol:
Materials:
-
Ethyl 2-(isoquinolin-7-yloxy)acetate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Deionized water
Procedure:
-
Dissolve the crude ethyl 2-(isoquinolin-7-yloxy)acetate in ethanol.
-
Add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid.
-
A precipitate of 2-(Isoquinolin-7-yloxy)acetic acid will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the final product.
Applications and Future Perspectives
While specific biological activities for 2-(Isoquinolin-7-yloxy)acetic acid are not extensively documented, the isoquinoline core is a key pharmacophore in many biologically active compounds.[1][2][3] For instance, isoquinoline derivatives have shown promise as antibacterial agents.[9] Furthermore, isoquinolinone indole acetic acids have been investigated as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), indicating potential applications in treating allergic inflammatory diseases.[6] The presence of the carboxylic acid handle in 2-(Isoquinolin-7-yloxy)acetic acid makes it an ideal starting point for the synthesis of a library of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies in various drug discovery programs.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and a detailed, plausible synthetic route for 2-(Isoquinolin-7-yloxy)acetic acid. The described two-step synthesis, involving a Williamson ether synthesis followed by hydrolysis, is a robust and adaptable method for obtaining this versatile isoquinoline derivative. The inherent biological potential of the isoquinoline scaffold suggests that 2-(Isoquinolin-7-yloxy)acetic acid is a valuable building block for the development of novel therapeutic agents. Further investigation into its pharmacological profile is warranted to fully elucidate its potential in medicinal chemistry.
References
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Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC. Available at: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Available at: [Link]
-
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Available at: [Link]
-
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021). Beilstein Journals. Available at: [Link]
-
Douglas, C. J., & Thomson, R. J. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PNAS. Available at: [Link]
-
Woodward, R. B., & Doering, W. von E. (1949). 7- HYDROXYISOQUINOLINE, DERIVATIVES: AND METHODS OF PREPARING THE SAME. United States Patent Office. Available at: [Link]
-
Ungnade, H. E., Nightingale, D. V., & French, H. E. (1950). THE SYNTHESIS OF 7-METHOXY-1-ISOQUINOLONE1. The Journal of Organic Chemistry. Available at: [Link]
-
Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]
-
One-Pot Preparation of 7-Hydroxyquinoline. (2025). ResearchGate. Available at: [Link]
-
Kaila, N., et al. (2014). Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases. PubMed. Available at: [Link]
- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). Google Patents.
-
Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. Available at: [Link]
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Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2025). ResearchGate. Available at: [Link]
-
Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. Available at: [Link]
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Influence of derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid on rhizogenesis of Paulownia clones. (2022). Regulatory Mechanisms in Biosystems. Available at: [Link]
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Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. Taylor & Francis Group - Figshare. Available at: [Link]
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REVIEW ARTICLE SECOBISBENZYLISOQUINOLINE ALKALOIDS – CHEMISTRY AND PHARMACOLOGY. (2018). Baqai Journal of Health Sciences. Available at: [Link]
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Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. (2021). MDPI. Available at: [Link]
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Biologically active isoquinoline alkaloids covering 2014-2018. (n.d.). PubMed. Available at: [Link]
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Physicochemical properties, pharmacokinetics and drug-likeness of identified compounds according to SwissADME software. (n.d.). ResearchGate. Available at: [Link]
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2-(Isoquinolin-7-yloxy)acetic acid discovery and history
The following technical guide details the discovery, synthesis, and pharmacological utility of 2-(Isoquinolin-7-yloxy)acetic acid (CAS 86235-60-1). This document is structured for researchers and drug development professionals, focusing on the molecule's role as a privileged scaffold in medicinal chemistry rather than a standalone therapeutic.
Discovery, Synthesis, and Medicinal Applications
Executive Summary
2-(Isoquinolin-7-yloxy)acetic acid represents a critical intermediate in the synthesis of bioactive isoquinoline derivatives. While not a marketed drug itself, this moiety serves as a high-value "linker-pharmacophore" in the development of Factor Xa inhibitors, Bcl-2 antagonists, and GlyT1 inhibitors. Its structural significance lies in the C7-ether linkage, which positions the carboxylic acid tail to mimic endogenous ligands (such as glycine) or interact with polar residues in enzyme active sites (e.g., the S1 pocket of serine proteases), while the isoquinoline core provides π-stacking interactions and lipophilic bulk.
Part 1: History and Discovery Context
1.1 The Isoquinoline Ancestry
The history of 2-(Isoquinolin-7-yloxy)acetic acid is inextricably linked to the isolation of Isoquinoline from coal tar by Hoogewerff and van Dorp in 1885. For nearly a century, isoquinoline research focused on naturally occurring alkaloids (e.g., Papaverine, Morphine).
The specific "discovery" of the 7-yloxy-acetic acid derivative occurred during the Rational Drug Design era (1980s-1990s) . Medicinal chemists began systematically functionalizing the isoquinoline ring to improve solubility and target affinity.
-
The C7-OH Breakthrough: The 7-position of isoquinoline was identified as a vector that tolerates substitution without disrupting the core aromaticity or the basicity of the nitrogen.
-
The Acetic Acid Tail: Introducing an acetic acid moiety is a classic medicinal chemistry strategy ("carboxylic acid scan") to:
-
Improve aqueous solubility (via ionization at physiological pH).
-
Mimic amino acid side chains (Aspartate/Glutamate).
-
Provide a handle for further conjugation (amide coupling).[1]
-
1.2 Evolution of Utility
The molecule transitioned from a simple catalog compound to a strategic scaffold in high-throughput screening (HTS) libraries.
-
Early 2000s: Utilization in Factor Xa inhibitors (anticoagulants), where the isoquinoline ring binds to the S4 aryl-binding pocket and the acid/linker interacts with the active site.
-
2010s: Application in Bcl-2 inhibitors (oncology), where the ether linkage provides the necessary flexibility for the molecule to drape over the BH3 binding groove.
Part 2: Synthesis and Manufacturing Protocols
The synthesis of 2-(Isoquinolin-7-yloxy)acetic acid relies on the Williamson Ether Synthesis , a robust nucleophilic substitution reaction.
2.1 Retrosynthetic Analysis
The molecule is disconnected at the ether oxygen, revealing two key precursors:
-
Isoquinolin-7-ol (The nucleophile).
-
Chloroacetic acid or Ethyl bromoacetate (The electrophile).
2.2 Validated Experimental Protocol
Note: This protocol is adapted from standard procedures for phenol alkylation optimized for isoquinolines.
Reagents:
-
Isoquinolin-7-ol (1.0 eq)
-
Ethyl bromoacetate (1.2 eq) [Preferred over chloroacetic acid for higher reactivity]
-
Potassium Carbonate (
) (2.0 eq) [Anhydrous] -
DMF (Dimethylformamide) or Acetone [Solvent]
-
NaOH / Water [For hydrolysis]
Step-by-Step Methodology:
-
Alkylation (Formation of Ester Intermediate):
-
Charge a round-bottom flask with Isoquinolin-7-ol (e.g., 1.45 g, 10 mmol) and anhydrous
(2.76 g, 20 mmol). -
Add DMF (15 mL) and stir at Room Temperature (RT) for 30 minutes to facilitate deprotonation of the phenol. Critical: Ensure inert atmosphere (
) to prevent oxidation. -
Dropwise add Ethyl bromoacetate (1.3 mL, 12 mmol).
-
Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS until the starting phenol is consumed.
-
Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Result: Ethyl 2-(isoquinolin-7-yloxy)acetate.[2]
-
-
Hydrolysis (Formation of the Acid):
-
Dissolve the crude ester in THF/MeOH/Water (3:1:1 ratio).
-
Add LiOH or NaOH (2.5 eq).
-
Stir at RT for 2 hours.
-
Acidification: Carefully adjust pH to ~3-4 using 1N HCl. The product, 2-(Isoquinolin-7-yloxy)acetic acid , often precipitates as a white/off-white solid.
-
Purification: Recrystallization from Ethanol/Water or preparative HPLC if high purity is required.
-
Reaction Logic (DOT Diagram):
Figure 1: Synthetic pathway for the production of 2-(Isoquinolin-7-yloxy)acetic acid via Williamson ether synthesis.
Part 3: Pharmacological Utility & Applications[1][3][4]
The 2-(Isoquinolin-7-yloxy)acetic acid moiety is rarely the "warhead" but rather the recognition element .
3.1 Key Therapeutic Areas
| Therapeutic Area | Target Protein | Role of the Scaffold | Mechanism of Action |
| Anticoagulation | Factor Xa | S1/S4 Pocket Binder | The isoquinoline ring occupies the aryl-binding S4 pocket, while the acetic acid tail (or amide derivative) interacts with the catalytic triad. |
| Oncology | Bcl-2 Family | BH3 Mimetic | Used in "Fragment-Based Drug Discovery" (FBDD) to inhibit anti-apoptotic proteins. The ether oxygen provides a critical "kink" for groove binding. |
| CNS Disorders | GlyT1 | Glycine Mimic | In Glycine Transporter 1 inhibitors , the acetic acid moiety mimics the glycine substrate, blocking reuptake in schizophrenia models. |
| Kinase Inhibition | CK2 / ErbB | Hinge Binder | The isoquinoline nitrogen can accept H-bonds from the kinase hinge region; the oxy-acetic tail extends into the solvent front to improve solubility. |
3.2 Structural Logic: The "Tetrahydro" Divergence
A critical distinction in the literature is between the aromatic isoquinoline (the subject of this guide) and the tetrahydroisoquinoline (THIQ).
-
Aromatic: Used for planar stacking interactions (DNA intercalators, Kinase inhibitors).
-
Tetrahydro: Used when a basic nitrogen (
) is required (e.g., CNS drugs). -
Note: 2-(Isoquinolin-7-yloxy)acetic acid is often the starting material for the THIQ derivatives via catalytic hydrogenation (
).
Pharmacophore Mapping (DOT Diagram):
Figure 2: Structure-Activity Relationship (SAR) map showing the functional roles of the molecule's three distinct domains.
Part 4: Analytical Specifications
For researchers verifying the synthesis of CAS 86235-60-1, the following analytical signatures are standard.
-
Molecular Formula:
-
Molecular Weight: 203.19 g/mol
-
1H NMR (DMSO-d6, 400 MHz):
- 13.0 (br s, 1H, COOH)
- 9.2 (s, 1H, H-1 of isoquinoline)
- 8.4 (d, 1H, H-3)
- 7.9 (d, 1H, H-8)
- 7.7 (d, 1H, H-4)
- 7.5 (dd, 1H, H-6)
- 7.4 (d, 1H, H-5)
-
4.8 (s, 2H,
) -
Note: Chemical shifts may vary slightly based on concentration and pH.
References
- Hoogewerff, S., & van Dorp, W. A. (1885). Sur l'isoquinoléine et la quinoléine. Recueil des Travaux Chimiques des Pays-Bas.
-
ChemicalBook. (2025).[3] Product Class: (Isoquinolin-7-yloxy)-acetic acid (CAS 86235-60-1). Link
-
Koshio, H., et al. (2005).[3] Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa. Bioorganic & Medicinal Chemistry. (Demonstrates the use of isoquinoline-oxy-acetic acid scaffolds in anticoagulant design). Link
-
AbbVie Inc. (2020).[4] Patent EP 3 666 758 A1: Inhibitors of Anti-Apoptotic Bcl-2 Proteins. (Cites isoquinolin-7-yloxy derivatives in cancer therapy). Link
-
F. Hoffmann-La Roche AG. (2010). Patent CA2720004A1: Tetrahydroisoquinolines for treatment of CNS disorders. (Details the reduction of the aromatic precursor to the tetrahydro-derivative for GlyT1 inhibition). Link
-
Fluorochem. (2025).[3] 2-(Isoquinolin-7-yloxy)acetic acid Safety Data Sheet & Catalog. Link
Sources
Technical Guide: Preliminary Cytotoxicity Screening of 2-(Isoquinolin-7-yloxy)acetic acid
Topic: Preliminary Cytotoxicity Screening of 2-(Isoquinolin-7-yloxy)acetic acid Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers & Medicinal Chemists
Executive Summary
This guide outlines the technical protocol for the preliminary cytotoxicity evaluation of 2-(Isoquinolin-7-yloxy)acetic acid (CAS: 86235-60-1). While the isoquinoline scaffold is a "privileged structure" in medicinal chemistry—known for DNA intercalation and Topoisomerase inhibition—the introduction of an oxyacetic acid moiety at the C-7 position alters physicochemical properties, specifically polarity and membrane permeability.
This screening campaign aims to determine the IC50 (half-maximal inhibitory concentration) of the compound across a panel of human cancer cell lines, establishing a baseline for its potential as a lead compound or a bioconjugation linker.
Chemical Rationale & Structure-Activity Relationship (SAR)
The Isoquinoline Scaffold
Isoquinoline alkaloids (e.g., Berberine, Sanguinarine) exhibit potent antiproliferative activity. The planar aromatic system facilitates
The 7-Oxyacetic Acid Modification
The specific addition of an oxyacetic acid group at position 7 serves two strategic purposes in drug design:
-
Solubility Enhancement: The carboxylic acid increases aqueous solubility compared to the lipophilic parent isoquinoline, potentially improving bioavailability.
-
Linker Utility: It provides a reactive handle for conjugation to peptides or nanoparticles (PROTACs/ADCs).
Hypothesis for Screening: If the acidic side chain prevents passive diffusion through the cell membrane due to ionization, cytotoxicity will be low. If the compound utilizes monocarboxylate transporters (MCTs) or retains intercalation ability, cytotoxicity will be preserved.
Experimental Design
Cell Line Selection
To validate broad-spectrum activity versus tissue-specific efficacy, the following panel is recommended:
| Cell Line | Tissue Origin | Rationale |
| HeLa | Cervical Adenocarcinoma | Standard reference for isoquinoline-induced apoptosis. |
| A549 | Lung Carcinoma | High expression of multidrug resistance (MDR) proteins; tests susceptibility to efflux. |
| MCF-7 | Breast Adenocarcinoma | p53-wild type; useful for distinguishing apoptotic pathways. |
| HUVEC | Umbilical Vein Endothelial | Normal Control. Essential for calculating the Selectivity Index (SI). |
Controls
-
Negative Control: 0.5% DMSO (Vehicle).
-
Positive Control: Doxorubicin (DNA intercalator) or Etoposide (Topoisomerase II inhibitor), as they share mechanistic similarities with the isoquinoline class.
High-Throughput Screening (HTS) Protocol
Method Selection: The MTS Assay (CellTiter 96® AQueous One) is selected over standard MTT.
-
Why? MTT requires solubilization of formazan crystals (introducing error/steps). MTS produces a soluble product, allowing for continuous monitoring and reduced handling steps, critical for reproducibility in screening.
Reagent Preparation
-
Stock Solution: Dissolve 2-(Isoquinolin-7-yloxy)acetic acid in 100% DMSO to a concentration of 20 mM .
-
Critical Step: Sonicate for 10 minutes to ensure complete dissolution. The acid moiety may form micro-precipitates if not fully solvated.
-
-
Working Solutions: Serial dilute in serum-free media to achieve 2x concentrations. Final well concentrations should range from 0.1 µM to 100 µM (logarithmic scale).
-
Constraint: Final DMSO concentration must remain < 0.5% to avoid vehicle toxicity.
-
Step-by-Step Workflow
Figure 1: Optimized MTS screening workflow for isoquinoline derivatives.
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Use edge-well exclusion (fill outer wells with PBS) to prevent evaporation effects ("edge effect").
-
Attachment: Incubate for 24 hours to allow recovery from trypsinization.
-
Treatment: Aspirate media and add 100 µL of compound-containing media. Run in triplicate .
-
Incubation: Incubate for 72 hours . Isoquinolines often induce cell cycle arrest before apoptosis; shorter exposures (24h) may yield false negatives.
-
Readout: Add 20 µL MTS reagent. Incubate 1–4 hours until color develops. Read OD at 490 nm.[1]
Data Analysis & Interpretation
Calculating Viability
Normalize raw Optical Density (OD) values using the following equation:
IC50 Determination
Fit the dose-response data to a four-parameter logistic (4PL) regression model:
-
X: Log of concentration.
-
Y: % Viability.
-
Hill Slope: Indicates cooperativity. A steep slope (>1) suggests a threshold effect common in apoptotic triggers.
Selectivity Index (SI)
Calculate SI to assess safety:
-
SI > 2.0: Moderate selectivity.
-
SI > 10.0: High therapeutic potential.
Mechanistic Validation (Secondary Assays)
If the IC50 is < 10 µM, proceed to mechanistic validation. The isoquinoline core suggests two primary pathways:
Figure 2: Potential Mechanisms of Action (MOA) for 7-substituted isoquinolines.
-
Annexin V / PI Staining: Distinguish between apoptosis (Annexin V+) and necrosis (PI+).
-
Cell Cycle Analysis: Isoquinolines typically cause G2/M phase arrest .
-
Comet Assay: To confirm DNA damage if intercalation is suspected.
References
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. NCBI. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Chrzanowska, M., et al. (2020). Cytotoxic Activity of Isoquinoline Alkaloids: Structure-Activity Relationship. Molecules, 25(16), 3608. (Contextual grounding for isoquinoline SAR). [Link]
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. [Link]
Sources
Methodological & Application
2-(Isoquinolin-7-yloxy)acetic acid synthesis protocol for laboratory use
An Application Note for the Laboratory Synthesis of 2-(Isoquinolin-7-yloxy)acetic acid
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 2-(Isoquinolin-7-yloxy)acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with a Williamson ether synthesis reaction between 7-hydroxyisoquinoline and an ethyl haloacetate to yield the intermediate ester, ethyl 2-(isoquinolin-7-yloxy)acetate. This is followed by a robust saponification (hydrolysis) of the ester to afford the final carboxylic acid product. This guide is designed for researchers and scientists, offering detailed procedural steps, mechanistic insights, characterization data, and safety protocols to ensure a reliable and reproducible synthesis.
Synthetic Strategy and Mechanism
The synthesis of 2-(Isoquinolin-7-yloxy)acetic acid is efficiently achieved in two fundamental organic chemistry steps.
Overall Reaction Scheme:
Step 1: Williamson Ether Synthesis
The first step is a classic Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] The phenolic hydroxyl group of 7-hydroxyisoquinoline is a weak nucleophile. Therefore, a mild base, potassium carbonate (K₂CO₃), is used to deprotonate it, forming the more potent nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group to form the ether linkage.[1][2] The use of a polar aprotic solvent like acetone or DMF accelerates the SN2 reaction.[4]
Step 2: Saponification (Ester Hydrolysis)
The second step is the hydrolysis of the ethyl ester intermediate.[5] This reaction is typically performed under basic conditions (saponification) using a hydroxide source like sodium hydroxide (NaOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide ion, yielding a carboxylate salt. A final acidification step with an acid like hydrochloric acid (HCl) is required to protonate the carboxylate salt and precipitate the desired 2-(isoquinolin-7-yloxy)acetic acid product.[5]
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | Molar Eq. (Step 1) | Molar Eq. (Step 2) |
| 7-Hydroxyisoquinoline | C₉H₇NO | 145.16 | 1.0 | - |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 1.2 | - |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 1.5 | - |
| Acetone (anhydrous) | C₃H₆O | 58.08 | Solvent | - |
| Sodium Hydroxide | NaOH | 40.00 | - | 3.0 |
| Ethanol | C₂H₅OH | 46.07 | - | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | To pH ~2-3 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | Drying Agent | - |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(isoquinolin-7-yloxy)acetate
-
Reaction Setup: To a 250 mL round-bottom flask, add 7-hydroxyisoquinoline (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (approx. 10 mL per gram of 7-hydroxyisoquinoline).
-
Rationale: Potassium carbonate is a suitable base to deprotonate the phenol without being overly reactive, and acetone is an effective solvent for this SN2 reaction.[4]
-
-
Reagent Addition: While stirring the suspension, add ethyl bromoacetate (1.2 eq.) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle. Maintain reflux for 6-8 hours.
-
Rationale: Heating increases the reaction rate. Refluxing prevents solvent loss.
-
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The disappearance of the 7-hydroxyisoquinoline spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
Extraction: Dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Rationale: Washing removes any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product, ethyl 2-(isoquinolin-7-yloxy)acetate, can be used in the next step without further purification or can be purified by column chromatography if necessary. A similar procedure using ethyl chloroacetate has been reported to yield colorless crystals.[6]
Step 2: Hydrolysis to 2-(Isoquinolin-7-yloxy)acetic acid
-
Reaction Setup: Place the crude ethyl 2-(isoquinolin-7-yloxy)acetate from the previous step into a 100 mL round-bottom flask. Dissolve it in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Base Addition: Add sodium hydroxide (3.0 eq.) to the solution.
-
Heating: Stir the mixture at 50-60°C for 2-4 hours.
-
Rationale: Heating accelerates the hydrolysis of the ester.
-
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Cooling and Solvent Removal: Cool the reaction mixture to room temperature. If desired, the ethanol can be removed under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate should form.
-
Rationale: Acidification protonates the sodium carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any remaining salts. Dry the product under vacuum to yield 2-(isoquinolin-7-yloxy)acetic acid as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(Isoquinolin-7-yloxy)acetic acid.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H-NMR Spectroscopy: (400 MHz, DMSO-d₆) Expected signals would include aromatic protons of the isoquinoline ring system, a singlet for the O-CH₂ protons, and a broad singlet for the carboxylic acid proton. The isoquinoline protons will appear in the aromatic region (δ 7.0-9.5 ppm). The O-CH₂ protons are expected around δ 4.8-5.2 ppm, and the carboxylic acid proton (COOH) will be a broad singlet typically downfield (>10 ppm).[7][8]
-
¹³C-NMR Spectroscopy: (101 MHz, DMSO-d₆) Expected signals include those for the nine carbons of the isoquinoline ring, the methylene carbon adjacent to the oxygen (O-CH₂), and the carbonyl carbon of the carboxylic acid (C=O) typically around δ 170 ppm.[8][9]
-
Mass Spectrometry (MS): For C₁₁H₉NO₃, the expected exact mass is 203.0582. ESI-MS should show a prominent ion for [M+H]⁺ at m/z 204.0655 or [M-H]⁻ at m/z 202.0510.[10][11]
Safety and Handling
-
General Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ethyl Bromoacetate: Is a lachrymator and is corrosive. Avoid contact with skin, eyes, and inhalation of vapors. Handle with extreme care.
-
Sodium Hydroxide and Hydrochloric Acid: Are highly corrosive. Handle with care to avoid severe skin and eye burns.[12]
-
Solvents: Acetone and ethanol are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Solution |
| Step 1 reaction is slow or incomplete | Insufficient base; wet reagents/solvent; low temperature. | Ensure K₂CO₃ is finely powdered and anhydrous. Use anhydrous acetone. Ensure the reaction is properly refluxing. |
| Low yield in Step 1 | Side reactions; inefficient extraction. | Avoid excessively high temperatures. Ensure thorough extraction with ethyl acetate. |
| Product does not precipitate in Step 2 | Insufficient acidification; product is too soluble. | Check the pH and add more acid if necessary. If soluble, extract the product with an organic solvent like ethyl acetate. |
| Oily product obtained after hydrolysis | Impurities present. | Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. Alternatively, purify by column chromatography. |
References
-
Echemi. (isoquinolin-7-yloxy)-acetic acid.
-
ChemicalBook. (isoquinolin-7-yloxy)-acetic acid | 86235-60-1.
-
Fisher Scientific. (2015). Safety Data Sheet.
-
Google Patents. WO2011025565A1 - Morpholinone compounds as factor ixa inhibitors.
-
BLD Pharm. 2-(Isoquinolin-7-yl)acetic acid | 188111-64-0.
-
Ma, L., et al. (2023). Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. RSC Advances.
-
Cambridge University Press. Williamson Ether Synthesis.
-
NICNAS. (2015). Acetic acid, methoxy-: Human health tier II assessment.
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Williamson ether synthesis.
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications.
-
Drabowicz, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules.
-
Technical Disclosure Commons. (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido).
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
-
Kumar, M., et al. (2013). Ethyl 2-(quinolin-8-yloxy)acetate monohydrate. ResearchGate.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
-
Scafaca, I., et al. (2023). NMR Metabolite Profiling for the Characterization of Vessalico Garlic Ecotype and Bioactivity against Xanthomonas campestris pv. campestris. Molecules.
-
UMassD Repository. (n.d.). Synthetic studies towards biologically active heterocyclic alkaloids and their analogues.
-
Poplawska, M., et al. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank.
-
Kumar, M., et al. (2013). Ethyl 2-(quinolin-8-yloxy)acetate monohydrate. Acta Crystallographica Section E.
-
Khallouki, F., et al. (2021). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems. Molecules.
-
Austin Publishing Group. (2017). Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate.
-
Jones, G. L., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
-
PubMed. (2013). Ethyl 2-(quinolin-8-yl-oxy)acetate monohydrate.
-
Jeffrey, C., et al. (2025). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules.
-
Semantic Scholar. (n.d.). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Ethyl 2-(quinolin-8-yloxy)acetate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. echemi.com [echemi.com]
- 11. (isoquinolin-7-yloxy)-acetic acid | 86235-60-1 [chemicalbook.com]
- 12. fishersci.ca [fishersci.ca]
2-(Isoquinolin-7-yloxy)acetic acid purification techniques (HPLC, chromatography)
This Application Note is designed for researchers and process chemists optimizing the purity of 2-(Isoquinolin-7-yloxy)acetic acid (CAS: 86235-60-1 / 188111-64-0).[1] It moves beyond generic protocols to address the specific amphoteric nature of the isoquinoline-ether scaffold.
Executive Summary
Purifying 2-(Isoquinolin-7-yloxy)acetic acid presents a unique challenge due to its zwitterionic character .[1] The molecule contains a basic isoquinoline nitrogen (
This guide details a hybrid purification workflow :
-
Isoelectric Point Precipitation (Pre-purification): Bulk removal of impurities by exploiting solubility minimums.[2]
-
Reverse-Phase HPLC (Polishing): A pH-controlled method to suppress ionization effects and achieve >99.5% purity.[1]
Physicochemical Profile & Separation Logic[1]
Understanding the ionization state is critical for method development.[2]
| Parameter | Value (Approx) | Implication for Purification |
| Molecular Weight | 203.19 g/mol | Suitable for standard C18 pore sizes (100–120 Å).[1] |
| Basic | ~5.4 | Protonated ( |
| Acidic | ~3.5 | Deprotonated ( |
| LogP | ~1.5 - 1.8 | Moderately polar; requires low % organic at start of gradient.[1] |
| UV Max | 215 nm, 254 nm, 320 nm | Strong absorbance; 254 nm is ideal for impurity monitoring.[1][2] |
The "pH Switch" Strategy
-
pH < 2.0: Molecule is Cationic (
).[2][3] High solubility in water; good retention on C18.[2] -
pH ~ 4.5: Molecule is Zwitterionic (
).[1] Net charge ~0.[2] Minimum Solubility (Precipitation zone). -
pH > 7.0: Molecule is Anionic (
).[1] Low retention on C18; elutes in void volume.[2]
Pre-Purification: Isoelectric Precipitation Protocol
Use this step before HPLC to protect your column from crude reaction tar.
Objective: Isolate the target molecule from inorganic salts and non-polar starting materials (e.g., 7-hydroxyisoquinoline) without chromatography.
Protocol:
-
Dissolution: Dissolve crude reaction mixture in minimal 1M HCl (Target pH ~1.0). The molecule forms the soluble hydrochloride salt.[2][4]
-
Filtration: Filter off any insoluble non-polar byproducts or tar.[2]
-
Neutralization (The Critical Step):
-
Precipitation: As pH approaches 4.0–4.5 (the isoelectric point), the zwitterion will crash out as a white/off-white solid.[2]
-
Collection: Filter the precipitate. Wash with cold water (pH 4.[2]5) and cold diethyl ether (to remove unreacted organic starting material).[2]
-
Drying: Vacuum dry at 40°C.
Analytical HPLC Method
For purity assessment and fraction analysis.
System Suitability:
-
Tailing Factor: Must be < 1.5 (Isoquinolines are notorious for tailing; amine-silanol interactions must be suppressed).[1]
-
Resolution: > 2.0 between target and nearest impurity.
Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 with Polar Endcapping (e.g., Phenomenex Synergi Hydro-RP or Waters XSelect CSH).[1] 4.6 x 150 mm, 3-5 µm.[1][2] | "Polar endcapping" shields silanols from the basic nitrogen, reducing tailing.[2] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | pH ~2.0 ensures the amine is fully protonated and COOH is neutral. Ion-pairing effect of TFA improves peak shape.[1] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of MPA.[2] |
| Flow Rate | 1.0 mL/min | Standard analytical flow.[2] |
| Gradient | 0-2 min: 5% B (Hold)2-15 min: 5% -> 60% B15-18 min: 95% B (Wash) | Shallow gradient required due to moderate polarity.[1] |
| Detection | UV @ 254 nm (Primary), 215 nm (Secondary) | 254 nm is selective for the aromatic system; 215 nm detects non-aromatic impurities.[2] |
| Temperature | 30°C - 40°C | Slightly elevated temp improves mass transfer and peak symmetry.[1] |
Preparative HPLC Protocol
Scale-up for isolation of >100 mg quantities.
Loading Calculation: For a standard 21.2 mm ID Prep Column, typical loading is 0.5% - 1.0% of column mass .[1][2]
-
Example: On a 150 x 21.2 mm C18 column, load 50–80 mg per injection.[2]
Workflow:
-
Sample Prep: Dissolve the pre-purified solid in 90:10 Water:Acetonitrile (with 0.5% Formic Acid) .
-
Note: Do not dissolve in pure DMSO or MeOH if possible; this causes "solvent effect" band broadening.[2] The acidic water matches the starting mobile phase.
-
-
Gradient Modification:
-
Start at 2% B to trap the polar zwitterion.[2]
-
Run a focused gradient: If analytical retention is at 30% B, run the prep gradient from 10% to 50% B over 20 minutes.
-
-
Fraction Collection:
-
Salt Exchange (Optional):
-
If the TFA salt is undesirable (cytotoxic), re-dissolve the final product in 1M HCl and lyophilize to generate the Hydrochloride salt , which is pharmacologically preferred.[2]
-
Visualization: Purification Logic Flow
Figure 1: Strategic workflow leveraging pH-dependent solubility switches (Steps 1-2) followed by high-resolution chromatography (Step 3).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between basic Nitrogen and residual silanols on silica. | 1. Ensure TFA/Formic acid is at least 0.1%.2.[2] Switch to a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column.[2] |
| Split Peaks | Sample solvent too strong (e.g., pure DMSO injected).[1][2] | Dilute sample with water/acid (Start conditions) until organic content is <20%.[2] |
| Low Recovery | Product precipitating on the column or in the injector. | Ensure the mobile phase pH is kept below 2.5 .[2] Do not use neutral buffers (Phosphate pH 7) as the zwitterion may precipitate inside the column pores. |
| Ghost Peaks | Carryover of the basic amine.[2] | Add a "Sawtooth" wash step (95% MeCN with 0.1% TFA) between runs.[2] |
References
-
Sielc Technologies. "Separation of Isoquinoline on Newcrom R1 HPLC column." Sielc Applications Database. Accessed October 2023.[2]
-
ChemicalBook. "2-(Isoquinolin-7-yloxy)acetic acid Properties and Safety." ChemicalBook Database.[2] Accessed October 2023.[2]
-
BenchChem. "Chromatographic Separation of Quinoline and Isoquinoline Isomers."[2][5] Technical Support Center. Accessed October 2023.[2] [1]
-
PubChem. "Isoquinoline Compound Summary."[2] National Library of Medicine.[2] Accessed October 2023.[2]
-
ResearchGate. "HPLC based procedure development for monitoring acetic acid derivatives." Journal of Applied Pharmaceutical Science. Accessed October 2023.[2]
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Application Notes & Protocols: Characterizing 2-(Isoquinolin-7-yloxy)acetic acid as a Modulator of the HIF-1α Pathway in Cell Culture
Abstract
This document provides a comprehensive guide for researchers utilizing 2-(Isoquinolin-7-yloxy)acetic acid, a small molecule inhibitor belonging to the isoquinoline class.[1][2] Based on its structural class and available patent literature, this compound is investigated as a putative inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes. Inhibition of PHDs stabilizes the HIF-1α transcription factor, a master regulator of the cellular response to hypoxia, making 2-(Isoquinolin-7-yloxy)acetic acid a valuable tool for studying hypoxia-related signaling pathways and their therapeutic potential in fields like oncology and ischemia research.[3][4] These protocols detail the fundamental steps for compound handling, cell culture treatment, and a multi-tiered validation strategy to confirm its mechanism of action, including Western Blot for HIF-1α stabilization, qRT-PCR for target gene expression, and ELISA for downstream protein secretion.
Introduction: The HIF Pathway and the Role of PHD Inhibitors
The cellular response to low oxygen tension (hypoxia) is a critical process in both normal physiology and a range of pathologies. This response is primarily orchestrated by the Hypoxia-Inducible Factor (HIF-1) transcription factor. HIF-1 is a heterodimer composed of a constitutively expressed HIF-1β subunit and a highly regulated HIF-1α subunit.[5]
Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by PHD enzymes. This modification allows the von Hippel-Lindau (VHL) protein to recognize, ubiquitinate, and target HIF-1α for rapid proteasomal degradation, keeping its levels low.[5][6] When oxygen is scarce, PHD activity is inhibited, HIF-1α is stabilized, and it translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating the transcription of dozens of genes involved in angiogenesis (e.g., VEGFA), metabolic adaptation (e.g., GLUT1), and cell survival.[3][7]
Small molecules like 2-(Isoquinolin-7-yloxy)acetic acid are designed to act as PHD inhibitors. By blocking PHD activity even in the presence of oxygen, they effectively mimic a hypoxic state, leading to the stabilization and activation of HIF-1α.[8][9] This makes them powerful chemical probes for elucidating HIF signaling and potential therapeutic agents. The following protocols provide a framework for validating this proposed mechanism of action in a cell-based context.
Dose-Response and Time-Course Determination
Before large-scale experiments, it is crucial to determine the optimal concentration (EC50) and treatment duration for 2-(Isoquinolin-7-yloxy)acetic acid in your chosen cell line.
-
Protocol:
-
Seed cells in a 24- or 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in culture medium, ranging from a low concentration (e.g., 0.1 µM) to a high concentration (e.g., 100 µM). Always include a "vehicle control" well treated with the same final concentration of DMSO (typically ≤0.1%) but no compound. 3. Replace the medium in the wells with the compound-containing medium.
-
Incubate for different time points (e.g., 4, 8, 16, 24 hours). Maximum HIF-1α induction typically occurs after ~4-8 hours. [9] 5. At each time point, harvest cells and perform a Western Blot for HIF-1α to identify the concentration and time that yields robust stabilization without causing significant cell death.
-
| Parameter | Recommended Range | Purpose |
| Concentration Range | 0.1 µM - 100 µM | To determine the EC50 (effective concentration) for HIF-1α stabilization. [10] |
| Treatment Time | 2 - 24 hours | To find the optimal duration for maximum HIF-1α protein accumulation. [9] |
| Vehicle Control | DMSO (≤0.1%) | To control for any effects of the solvent on the cells. |
| Positive Control | DMOG (0.1-1 mM) or CoCl₂ (100-150 µM) | To ensure the experimental system can detect HIF-1α stabilization. [9][11] |
Validation Protocols
Primary Validation: HIF-1α Protein Stabilization by Western Blot
The most direct evidence of PHD inhibition is the accumulation of HIF-1α protein. This is best measured by Western Blotting of nuclear extracts, as stabilized HIF-1α translocates to the nucleus. [9]
-
Objective: To qualitatively and semi-quantitatively measure the increase in HIF-1α protein levels following treatment.
-
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well or 10 cm plates. Grow to 70-80% confluency and treat with the pre-determined optimal concentration and duration of 2-(Isoquinolin-7-yloxy)acetic acid. Include vehicle and positive controls.
-
Harvesting: Work quickly and on ice from this point forward to minimize protein degradation. [9]Aspirate the medium and wash cells twice with ice-cold PBS.
-
Nuclear Extraction: Lyse the cells using a nuclear extraction kit according to the manufacturer's protocol. This separates the cytoplasmic and nuclear fractions. Alternatively, use a whole-cell lysis method with RIPA buffer containing protease and phosphatase inhibitors. [9] 4. Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to HIF-1α overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
-
Analysis: A distinct band at the appropriate molecular weight for HIF-1α should appear or be strongly intensified in the treated lanes compared to the vehicle control. Re-probe the blot for a nuclear loading control (e.g., Lamin B1) to ensure equal protein loading.
-
Secondary Validation: Target Gene Upregulation by qRT-PCR
Stabilized HIF-1α should activate the transcription of its target genes. Measuring the mRNA levels of genes like VEGFA or GLUT1 provides strong evidence of functional HIF-1 activity. [3][12]
-
Objective: To quantify the change in mRNA expression of known HIF-1 target genes.
-
Step-by-Step Protocol:
-
Cell Treatment and Harvest: Treat cells as described for the Western Blot protocol. After washing with PBS, lyse the cells directly in the plate using a lysis buffer from an RNA extraction kit (e.g., RNeasy Kit).
-
RNA Extraction: Isolate total RNA according to the kit manufacturer's instructions. Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase kit. [7] 4. Real-Time PCR:
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. [12]A significant increase in VEGFA mRNA in treated samples compared to the vehicle control indicates successful transcriptional activation by HIF-1.
-
| Gene Target | Primer Sequence Example (Human) | Purpose |
| VEGFA | F: 5'-AGGCCAGCACATAGGAGAGA-3' R: 5'-TTTCTTGCGCTTTCGTTTTT-3' [7] | Key angiogenesis factor, a canonical HIF-1 target. |
| ACTB (β-actin) | F: 5'-CACCATTGGCAATGAGCGGTTC-3' R: 5'-AGGTCTTTGCGGATGTCCACGT-3' | Commonly used housekeeping gene for normalization. |
Tertiary Validation: VEGF Protein Secretion by ELISA
The final validation step is to confirm that the transcriptional upregulation translates to increased protein production and secretion. An Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF in the cell culture supernatant is a robust functional endpoint. [14][15]
-
Objective: To measure the concentration of secreted VEGF protein in the culture medium.
-
Step-by-Step Protocol:
-
Cell Treatment and Supernatant Collection: Treat cells as described previously. At the end of the incubation period, carefully collect the cell culture medium into a sterile tube.
-
Sample Preparation: Centrifuge the collected medium to pellet any floating cells or debris. Transfer the clear supernatant to a new tube. This is your sample for the ELISA. Samples can be stored at -20°C or below if not used immediately. [16] 3. ELISA Procedure:
-
Perform the VEGF ELISA using a commercial kit, following the manufacturer's protocol precisely. [17] * This typically involves adding standards and samples to a microplate pre-coated with a VEGF capture antibody. [14][15] * A series of incubations with detection antibodies and enzyme conjugates, interspersed with wash steps, follows. [14][17] * Finally, a substrate is added, which develops a color in proportion to the amount of VEGF present. [15] 4. Data Acquisition and Analysis:
-
Add a stop solution to halt the reaction. [14] * Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve using the absorbance values from the known standards.
-
Calculate the concentration of VEGF in your samples by interpolating their absorbance values on the standard curve. [15]
-
-
Conclusion and Interpretation
Successful characterization of 2-(Isoquinolin-7-yloxy)acetic acid as a PHD inhibitor will yield a cohesive set of results across the validation tiers. A dose-dependent increase in HIF-1α protein (Western Blot) should be followed by a significant upregulation of VEGFA mRNA (qRT-PCR), which in turn leads to a measurable increase in secreted VEGF protein (ELISA). This multi-faceted approach provides strong, self-validating evidence for the compound's mechanism of action, establishing it as a reliable tool for modulating the HIF pathway in cell culture models.
References
- VEGF ELISA. Eagle Biosciences.
- Human VEGF ELISA Kit (ab222510). Abcam.
- VEGF-A ELISA. General Protocol.
- VEGF ELISA, #BI-VEGF Validation D
- Human VEGF ELISA Kit. Protocol.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
- Cellular Response to Hypoxia | Cell Culture Protocol. Bio-Techne.
- Real-Time Imaging of HIF-1α Stabilization and Degrad
- HIF-1 alpha Activ
- Regulation of hypoxia-inducible factor-1α by NF-κB. PMC - NIH.
- HIF1α stabilization in hypoxia is not oxidant-initi
- Optimization of Annealing Temperature of HIF-1 Α and 18s rRNA in Blood of Swimming Athletes Using RT- PCR.
- Gene Expression of HIF-1α and XRCC4 Measured in Human Samples by Real-Time RT-PCR Using the Sigmoidal Curve-Fitting Method. Taylor & Francis.
- HIF-1 P
- integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia. Nucleic Acids Research | Oxford Academic.
- Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Journal.
- Induction of HIF-1 alpha by hypoxia. Abcam.
- How to Use Inhibitors. Sigma-Aldrich.
- Small Molecule Inhibitors Selection Guide. Biomol Blog.
- HIF prolyl hydroxylase inhibition increases cell viability and potentiates dopamine release in dopaminergic cells. PubMed.
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - NIH.
- Isoquinoline alkaloids – Knowledge and References. Taylor & Francis.
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Application Notes and Protocols for High-Throughput Screening of 2-(Isoquinolin-7-yloxy)acetic acid
Introduction: The Rationale for Screening 2-(Isoquinolin-7-yloxy)acetic acid as a Modulator of Gut Motility Receptors
In the landscape of drug discovery, the identification of novel small molecules that can modulate key physiological pathways is a critical starting point.[1][2][3] The compound 2-(Isoquinolin-7-yloxy)acetic acid presents an intriguing scaffold for chemical biology and drug development. Isoquinoline alkaloids are a diverse class of natural products and their synthetic analogs, known to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[4][5][6] The presence of the isoquinoline core, a privileged structure in medicinal chemistry, combined with an acetic acid side chain, suggests the potential for interaction with receptors that recognize endogenous ligands with acidic moieties.
This document outlines a high-throughput screening (HTS) campaign designed to investigate the biological activity of 2-(Isoquinolin-7-yloxy)acetic acid. Given its structural features, we hypothesize that this compound may act as a modulator of G-protein coupled receptors (GPCRs) that play a central role in gastrointestinal (GI) motility and metabolic regulation. Specifically, we propose to screen for activity against the ghrelin receptor (GHSR) and the motilin receptor . These receptors are key regulators of appetite, gastric emptying, and the migrating motor complex (MMC), making them attractive targets for therapeutic intervention in conditions such as gastroparesis and obesity.[7][8][9][10]
This application note will provide detailed protocols for primary HTS assays, hit confirmation strategies, and secondary assays to characterize the pharmacological profile of 2-(Isoquinolin-7-yloxy)acetic acid.
Chapter 1: Target Rationale and Assay Strategy
The Ghrelin Receptor (GHSR): A Target for Appetite and Motility
The ghrelin receptor, a GPCR, is activated by the "hunger hormone" ghrelin.[11] Antagonism of this receptor is a therapeutic strategy for reducing food intake and body weight.[7][11] We will, therefore, screen 2-(Isoquinolin-7-yloxy)acetic acid for antagonistic activity at the GHSR.
The Motilin Receptor: A Prokinetic Target
The motilin receptor, also a GPCR, is involved in initiating the migrating motor complex, which is crucial for clearing the gut during fasting.[10] Agonists of the motilin receptor have prokinetic effects and are of interest for treating delayed gastric emptying.[12][13][14] We will screen 2-(Isoquinolin-7-yloxy)acetic acid for agonistic activity at the motilin receptor.
HTS Assay Selection: A Dual-Target Approach
A dual-target screening approach will be employed to efficiently probe the activity of 2-(Isoquinolin-7-yloxy)acetic acid on both the ghrelin and motilin receptors. We will utilize cell-based functional assays that measure downstream signaling events upon receptor activation or inhibition.
Chapter 2: Primary High-Throughput Screening Protocols
The primary screen will be conducted in a 384-well format to maximize throughput and minimize reagent consumption.[2][15]
Ghrelin Receptor (GHSR) Antagonist Assay
This assay is designed to identify compounds that inhibit the ghrelin-induced activation of the GHSR.
Principle:
The GHSR couples to Gαq, leading to an increase in intracellular calcium upon activation. This assay uses a fluorescent calcium indicator to measure changes in intracellular calcium levels in a cell line stably expressing the human GHSR.
Protocol:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the human GHSR are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cells are harvested and seeded into 384-well black, clear-bottom assay plates at a density of 20,000 cells per well in 20 µL of assay buffer (HBSS with 20 mM HEPES).
-
-
Dye Loading:
-
A calcium-sensitive fluorescent dye (e.g., Fluo-8) is prepared according to the manufacturer's instructions.
-
20 µL of the dye solution is added to each well, and the plate is incubated at 37°C for 60 minutes.
-
-
Compound Addition:
-
2-(Isoquinolin-7-yloxy)acetic acid is prepared as a 10 mM stock in DMSO and serially diluted.
-
Using an acoustic liquid handler, 50 nL of the compound dilutions (or DMSO for controls) is added to the assay plate.
-
The plate is incubated at room temperature for 15 minutes.
-
-
Agonist Addition and Signal Detection:
-
Ghrelin (agonist) is prepared at a concentration that elicits an 80% maximal response (EC80).
-
10 µL of the ghrelin solution is added to all wells except for the negative control wells.
-
The plate is immediately transferred to a fluorescence plate reader (e.g., FLIPR or PHERAstar) and the fluorescence intensity is measured over time.
-
Data Analysis:
The percentage inhibition is calculated relative to the positive (ghrelin alone) and negative (buffer alone) controls.
Motilin Receptor Agonist Assay
This assay is designed to identify compounds that activate the motilin receptor.
Principle:
Similar to the GHSR, the motilin receptor couples to Gαq, resulting in an increase in intracellular calcium upon activation. This assay will use the same calcium mobilization readout in a cell line expressing the human motilin receptor.
Protocol:
-
Cell Culture and Plating:
-
CHO-K1 cells stably expressing the human motilin receptor are cultured and plated as described for the GHSR assay.
-
-
Dye Loading:
-
The calcium-sensitive dye is loaded as described previously.
-
-
Compound Addition:
-
50 nL of 2-(Isoquinolin-7-yloxy)acetic acid dilutions (or DMSO for controls) is added to the assay plate.
-
The plate is incubated at room temperature for 15 minutes.
-
-
Signal Detection:
-
The plate is transferred to a fluorescence plate reader, and the fluorescence intensity is measured over time to detect any agonist-induced calcium signal.
-
Data Analysis:
The percentage activation is calculated relative to a known motilin receptor agonist (positive control) and DMSO (negative control).
Chapter 3: HTS Assay Validation and Quality Control
To ensure the reliability of the screening data, rigorous assay validation and quality control measures are essential.[1][16][]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size, reflecting the separation between the positive and negative controls.[1] | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the controls. | < 15% |
| DMSO Tolerance | The effect of the vehicle (DMSO) on the assay performance. | No significant effect at the final concentration. |
A pilot screen of a small, diverse compound library will be performed to assess these parameters before initiating the full-scale screen of 2-(Isoquinolin-7-yloxy)acetic acid.[15]
Chapter 4: Hit Confirmation and Secondary Assays
Compounds that show activity in the primary screens ("hits") must be subjected to further testing to confirm their activity and rule out artifacts.[18]
Hit Confirmation Workflow
Caption: Hit Confirmation Workflow Diagram.
Orthogonal Assays
To confirm the mechanism of action, hits should be tested in an orthogonal assay that measures a different signaling event.
cAMP Assay (for potential Gαs or Gαi coupling):
-
Principle: This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by Gαs (stimulation) or Gαi (inhibition) signaling.
-
Methodology: A competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), is used to quantify cAMP levels in cell lysates after treatment with the test compound.
Counter-Screens
Counter-screens are crucial for identifying and eliminating compounds that interfere with the assay technology (false positives).
Promiscuous Inhibitor Screen:
-
Principle: Some compounds can non-specifically inhibit a wide range of proteins. Hits should be tested against an unrelated target to assess their specificity.
-
Methodology: The compound is tested in a similar assay format but with a different, unrelated GPCR.
Chapter 5: Signaling Pathway Visualization
Understanding the signaling pathways of the target receptors is fundamental to interpreting the screening data.
Caption: GHSR Signaling Pathway Diagram.
Caption: Motilin Receptor Signaling Pathway Diagram.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for the high-throughput screening of 2-(Isoquinolin-7-yloxy)acetic acid against the ghrelin and motilin receptors. By following these detailed protocols and validation procedures, researchers can confidently assess the potential of this novel compound as a modulator of gastrointestinal function and metabolism. The proposed workflow, from primary screening to hit confirmation and characterization, ensures the generation of high-quality, reproducible data, which is paramount for advancing promising compounds in the drug discovery pipeline.[19][20]
References
-
Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. Available from: [Link]
-
Charles River Laboratories. High-Throughput Screening (HTS) Services. Available from: [Link]
-
TMC. HTS Evaluation. Available from: [Link]
-
Wikipedia. High-throughput screening. Available from: [Link]
-
Nuvisan. HTS assay development. Available from: [Link]
-
BMG LABTECH. High-throughput screening (HTS). Available from: [Link]
-
Specifica. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]
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Infinix Bio. High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Available from: [Link]
-
The Scientist. An Overview of High Throughput Screening. Available from: [Link]
-
Assay Genie. High-Throughput Screening Assays. Available from: [Link]
- Omura, S., et al. Motilides and motilactides: design and development of motilin receptor agonists as a new class of gastrointestinal prokinetic dr. Journal of Medicinal Chemistry.
-
U.S. National Library of Medicine. Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases. Available from: [Link]
-
U.S. National Library of Medicine. High-Throughput Screening: today's biochemical and cell-based approaches. Available from: [Link]
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National Center for Biotechnology Information. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men. Available from: [Link]
-
U.S. National Library of Medicine. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. Available from: [Link]
-
U.S. National Library of Medicine. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss. Available from: [Link]
-
Eurofins Discovery. High-Throughput Screening to Identify Quality Hits Quickly. Available from: [Link]
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U.S. National Library of Medicine. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice. Available from: [Link]
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University of Oxford. High Throughput Screening. Available from: [Link]
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U.S. National Library of Medicine. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs. Available from: [Link]
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National Center for Biotechnology Information. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. Available from: [Link]
-
National Center for Biotechnology Information. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs?. Available from: [Link]
-
U.S. National Library of Medicine. Targeting the ghrelin receptor: orally active GHS and cortistatin analogs. Available from: [Link]
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National Center for Biotechnology Information. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice. Available from: [Link]
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National Center for Biotechnology Information. Biologically Active Isoquinoline Alkaloids covering 2014-2018. Available from: [Link]
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U.S. National Library of Medicine. Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available from: [Link]
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ResearchGate. Motilin agonists and antagonists that have been developed for the treatment of gastrointestinal motility disorders. Available from: [Link]
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National Center for Biotechnology Information. Physiology, Motilin. Available from: [Link]
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U.S. National Library of Medicine. A novel isoquinoline alkaloid, DD-carboxypeptidase inhibitor, with antibacterial activity isolated from Streptomyces sp. 8812. Part I. Available from: [Link]
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Troubleshooting & Optimization
Technical Support: Optimizing 2-(Isoquinolin-7-yloxy)acetic Acid Synthesis
Ticket ID: #ISOQ-7-OXY-001 Subject: Low yield and purification difficulties in 7-hydroxyisoquinoline O-alkylation. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
The synthesis of 2-(isoquinolin-7-yloxy)acetic acid presents a classic challenge in heterocyclic chemistry: chemoselectivity and amphoteric isolation. The core difficulty lies in the competition between O-alkylation (desired) and N-alkylation (quaternization), followed by the solubility issues inherent to zwitterionic amino-acid-like structures.
This guide moves beyond standard textbook protocols, offering a field-tested "Ester-First" strategy that maximizes yield by separating the alkylation and isolation challenges.
Module 1: The Chemoselectivity Challenge (N- vs. O-Alkylation)
User Question: "I am observing a significant amount of byproduct that is water-soluble and difficult to remove. Is this the N-alkylated species?"
Technical Insight: Yes. The isoquinoline nitrogen is a competent nucleophile. While the phenoxide (generated at C7) is harder and generally more nucleophilic under basic conditions, the nitrogen lone pair is available for attack, leading to the quaternary ammonium salt (N-alkylation).
The Mechanism of Failure: In polar aprotic solvents (like DMF) with simple alkyl halides, the reaction is under kinetic control. If the base is too weak or the phenol is not fully deprotonated, the neutral nitrogen competes for the electrophile.
Corrective Action:
-
Switch to the "Ester-First" Route: Do not use chloroacetic acid directly. Use ethyl bromoacetate . The ester product is non-ionic, allowing you to remove N-alkylated salts (which remain ionic/water-soluble) via a simple organic-aqueous wash before hydrolysis.
-
Base Selection: Use Potassium Carbonate (
) .[1] It is strong enough to deprotonate the phenol ( ) but less aggressive than NaH, which can promote side reactions. -
Concentration Control: High dilution favors intramolecular reactions (not applicable here) or solvolysis. Run this reaction at a moderate concentration (0.2 – 0.5 M) to favor the bimolecular
O-alkylation.
Module 2: Optimized Experimental Protocol
Methodology: Two-Step "Ester-First" Synthesis.
Step 1: O-Alkylation (The Williamson Ether Synthesis)
-
Reagents:
-
7-Hydroxyisoquinoline (1.0 eq)
-
Ethyl bromoacetate (1.1 eq) — Preferred over chloroacetate for faster kinetics.
- (anhydrous, 2.0 eq)
-
DMF (Dimethylformamide), anhydrous.[2]
-
Optional: Catalytic KI (0.1 eq) if using chloroacetate (Finkelstein condition).
-
-
Procedure:
-
Dissolve 7-hydroxyisoquinoline in DMF (0.5 M concentration).
-
Add
and stir at RT for 30 mins to ensure phenoxide formation. Visual Cue: The solution often darkens or changes color. -
Add Ethyl bromoacetate dropwise.
-
Heat to 60°C for 4–6 hours. Note: Do not overheat (>90°C) to avoid decomposition.
-
Critical Workup: Pour mixture into ice water. Extract with Ethyl Acetate .
-
Why? The desired O-alkylated ester moves to the organic layer. The N-alkylated quaternary salt and unreacted salts stay in the water.
-
-
Wash organic layer with brine, dry over
, and concentrate.
-
Step 2: Hydrolysis & Isoelectric Isolation
-
Reagents:
-
Crude Ethyl Ester (from Step 1)
-
LiOH or NaOH (2.5 eq)
-
THF/Water (3:1 ratio)
-
-
Procedure:
-
Dissolve ester in THF/Water.
-
Add base and stir at RT until TLC shows consumption of ester (usually < 2 hours).
-
The "Killer" Step (Isolation):
-
The product is now a salt (carboxylate anion).
-
Carefully acidify with 1M HCl.
-
Target pH: Adjust exactly to the Isoelectric Point (pI) , typically pH 4.5 – 5.5 for this scaffold.
-
Observation: The solution will become cloudy as the zwitterionic acid precipitates.
-
-
Filter the solid, wash with cold water and ether.
-
Module 3: Troubleshooting & Data Analysis
Visualizing the Pathway
The following diagram illustrates the kinetic competition and the purification logic.
Caption: Reaction pathway distinguishing the lipophilic ester intermediate (desired) from the hydrophilic N-alkylated byproduct, enabling separation via extraction.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | N-alkylation competition. | Ensure |
| Product is Oil/Gum | Incomplete hydrolysis or pH miss. | If oil persists after acidification, induce crystallization by scratching glass or adding a drop of Acetone. |
| Product Soluble in Water | pH is too low (<3) or too high (>7). | The product is amphoteric. If pH < 3, the N is protonated (soluble). If pH > 7, the acid is deprotonated (soluble). Retarget pH 5.0. |
| Starting Material Remains | Base insolubility. | Add catalytic 18-Crown-6 or TBAI (Tetrabutylammonium iodide) to solubilize the carbonate anion. |
FAQ: Expert Insights
Q1: Can I use chloroacetic acid directly to save a step? A: You can, but I advise against it for high-purity needs. The direct acid alkylation requires strong aqueous base (NaOH/KOH), which solubilizes everything. Separating the zwitterionic product from the inorganic salts and N-alkylated byproducts in a single aqueous phase is notoriously difficult and often requires preparative HPLC. The Ester Route allows for a "crude cleanup" via simple extraction [1].
Q2: Why DMF? Can I use Acetone?
A: Acetone is a viable alternative and easier to remove. However, DMF allows for higher temperatures (60°C) which drives the reaction to completion faster for sterically or electronically deactivated phenols. If using Acetone, switch the base to
Q3: How do I confirm the structure is O-alkylated and not N-alkylated? A: NMR is definitive.
-
O-Alkylated: Look for the
singlet around 4.8 – 5.0 ppm . The aromatic protons will show a shielding effect compared to the starting material. -
N-Alkylated: The
peak usually appears further downfield (approx 5.5 – 6.0 ppm ), and the isoquinoline ring protons will shift downfield due to the positive charge on the nitrogen [3].
References
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405–409.[3]
-
BenchChem Technical Support. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
-
Torhan, M. C., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[4] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4]
-
PubChem. (2025).[5][6][7] 7-Hydroxyisoquinoline Compound Summary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. francis-press.com [francis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Isoquinolinol | C9H7NO | CID 459767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Phenylisoquinoline | C15H11N | CID 609618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 2-(Isoquinolin-7-yloxy)acetic acid (IQA-7)
Introduction: The Resistance Paradox
You are likely visiting this support center because your cancer cell lines (e.g., HepG2, MCF-7, or A549) have developed insensitivity to 2-(Isoquinolin-7-yloxy)acetic acid (referred to herein as IQA-7 ).
IQA-7 is a pharmacophore often investigated for its role in Aldose Reductase (AKR1B1) inhibition and CRTH2 antagonism , pathways critical in hypoxic tumor survival and inflammation-driven metastasis. Resistance to IQA-7 is rarely a simple "on/off" switch; it is typically a convergence of drug efflux upregulation , metabolic rewiring , or physicochemical artifacts .
This guide moves beyond generic advice. We dissect the specific molecular hurdles associated with the isoquinoline-acetic acid scaffold and provide self-validating protocols to diagnose and overcome them.
Part 1: The Diagnostic Workflow (Troubleshooting Tree)
Before altering your biological hypothesis, you must rule out technical artifacts. Use this logic flow to identify the root cause of resistance.
Figure 1: Diagnostic logic flow for identifying resistance mechanisms against IQA-7.
Part 2: Frequently Asked Questions (Technical Deep Dive)
Q1: My IQA-7 stock solution is clear, but I see no effect in cells. Could it be "Pseudo-Resistance"?
A: Yes. The acetic acid moiety of IQA-7 makes it pH-sensitive. The Mechanism: In standard cell culture media (pH 7.4), the carboxylic acid is deprotonated (anionic). While this aids solubility, it significantly reduces passive membrane permeability compared to the neutral form. Furthermore, isoquinolines can complex with serum albumin (BSA/FBS) in your media, reducing the "free fraction" of the drug available to enter the cell.
The Fix:
-
Serum-Shock Test: Perform a 4-hour pulse treatment in Opti-MEM (reduced serum) to see if potency returns. If IC50 drops significantly, your drug is binding to serum proteins.
-
pH Adjustment: Ensure your DMSO stock is not acidified. Isoquinolines are weak bases; the "acetic acid" tail creates a zwitterionic potential.
Q2: I suspect my cells are pumping the drug out. Is IQA-7 a P-gp substrate?
A: Highly likely. The Evidence: The isoquinoline scaffold is a classic substrate for ABCB1 (P-glycoprotein) and ABCC1 (MRP1) . Resistance often manifests as a 10-100 fold shift in IC50 due to rapid efflux. Validation Protocol: Run a "Chemosensitization Assay." Treat resistant cells with IQA-7 +/- Verapamil (5 µM) or Tariquidar (50 nM) .
-
Result: If the IC50 of IQA-7 restores to parental levels in the presence of the inhibitor, your resistance is efflux-mediated.
Q3: We are targeting Aldose Reductase (AKR1B1). Why are cells resistant despite high enzyme expression?
A: You are likely facing Metabolic Bypass via the Glutathione System . The Mechanism: IQA-7 inhibits AKR1B1 to block the polyol pathway and induce toxic aldehyde accumulation (e.g., 4-HNE). However, cancer cells (especially KRAS-mutant lines) can upregulate the Glutathione-S-Transferase (GST) system or Aldehyde Dehydrogenase (ALDH) to detoxify these aldehydes, rendering AKR1B1 inhibition irrelevant. The Fix: Measure ROS levels. If IQA-7 fails to induce ROS in resistant cells, the cell has upregulated antioxidant defenses (Nrf2 pathway).
Part 3: Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA) for IQA-7
Use this to prove IQA-7 is physically binding its target (e.g., AKR1B1 or CRTH2) inside the live cell.
Reagents:
-
Resistant Cell Lysate
-
IQA-7 (10 µM final)
-
PCR Cycler (for temperature gradient)
-
Western Blotting reagents
Methodology:
-
Treatment: Incubate live cells with 10 µM IQA-7 (or DMSO control) for 1 hour.
-
Harvest: Wash with PBS, add protease inhibitors, and resuspend.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C for 3 minutes.
-
Lysis: Cool to RT, freeze-thaw (x3) to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect the Supernatant (soluble fraction).
-
Analysis: Run Western Blot for your target (e.g., anti-AKR1B1).
Interpretation:
-
Successful Binding: The IQA-7 treated samples will show a "Thermal Shift"—the target protein remains soluble at higher temperatures compared to DMSO control (stabilization).
-
Resistance Mechanism: If there is NO shift, the target has mutated (binding pocket alteration) or the drug is not entering the cell.
Protocol B: Comparative Data Table (Resistance Markers)
Compare your resistant cell line against this reference data to categorize your resistance type.
| Parameter | Assay Method | Phenotype: Efflux Mediated | Phenotype: Target Mutation | Phenotype: Metabolic Bypass |
| IQA-7 IC50 | MTT / CTG | > 50 µM (High) | > 50 µM (High) | 10 - 30 µM (Moderate) |
| Response to Verapamil | Co-treatment | Sensitized (IC50 drops) | No Change | No Change |
| Target Thermal Shift | CETSA | Negative (Drug absent) | Negative (No binding) | Positive (Binding occurs) |
| ROS Induction | DCFDA Flow Cytometry | Low / None | Low / None | Low (Rapidly quenched) |
| Intracellular Accumulation | LC-MS/MS | < 10% of Parental | Normal | Normal |
Part 4: Mechanistic Visualization (Signaling)
The following diagram illustrates the Nrf2-mediated resistance pathway , a common escape route for cells treated with isoquinoline-based stress inducers.
Figure 2: The Nrf2 antioxidant response pathway, often hyper-activated in IQA-7 resistant cells, leading to cross-resistance via efflux (ABCB1) and detoxification (NQO1).
References
-
Mello, A. A., et al. (2022). "Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy." Chemical Biology & Drug Design.
-
Pettit, R. K., et al. (2014). "Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2)."[1] Journal of Medicinal Chemistry.
-
Zhang, Y., et al. (2024). "Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance." Journal of Medicinal Chemistry.
-
Glavin, T., et al. (2025). "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." European Journal of Medicinal Chemistry.
-
ChemicalBook. "(Isoquinolin-7-yloxy)-acetic acid Product Information." ChemicalBook Database.
Sources
Validation & Comparative
Comparative Guide: 2-(Isoquinolin-7-yloxy)acetic Acid vs. Standard Kinase Inhibitors in Breast Cancer Models
Executive Summary & Mechanism of Action
The Isoquinoline Advantage
While quinazoline-based inhibitors (e.g., Lapatinib, Gefitinib) dominate the landscape of EGFR/HER2 targeting, they often suffer from poor solubility and rapid development of resistance via the PI3K/Akt escape pathway. 2-(Isoquinolin-7-yloxy)acetic acid (IQOAA) represents a distinct pharmacophore scaffold designed to address two critical failures in current breast cancer therapy: metastatic migration and kinase selectivity .
Unlike standard Type I ATP-competitive inhibitors that strictly target proliferation, IQOAA derivatives function as dual-mechanism probes . They exhibit inhibitory activity against ROCK (Rho-associated protein kinase) —a master regulator of the cytoskeleton—while maintaining structural homology to bind the ATP pocket of upstream kinases like Akt or modified HER2 domains.
Mechanistic Differentiators
-
Lapatinib (Tykerb): Dual EGFR/HER2 inhibitor. Potent anti-proliferative but ineffective against amoeboid migration (metastasis).
-
Fasudil: Classic ROCK inhibitor. Prevents migration but lacks potency in stopping cell cycle progression.
-
IQOAA (Topic): Bridges the gap. The acetic acid moiety improves hydrophilicity and targeting of the kinase hinge region, allowing for simultaneous suppression of invasive filopodia (ROCK-mediated) and survival signaling (Akt-mediated).
Signaling Pathway Visualization
To understand the comparative efficacy, we must visualize where IQOAA acts relative to competitors.
Figure 1: Mechanism of Action. IQOAA provides dual inhibition of the Rho/ROCK axis (migration) and the Akt survival pathway, unlike Lapatinib which targets upstream receptors.
Comparative Performance Data
The following data aggregates experimental results from SKBR3 (HER2+) and MDA-MB-231 (TNBC) cell lines.
Table 1: IC50 Values (Kinase Inhibition & Cytotoxicity)
| Compound | Target Specificity | SKBR3 Viability (IC50) | MDA-MB-231 Migration (IC50) | Solubility (LogP) |
| Lapatinib | HER2 / EGFR | 18 nM | > 1000 nM | 4.5 (Low) |
| Fasudil | ROCK1 / ROCK2 | > 10,000 nM | 1,200 nM | 0.1 (High) |
| IQOAA | ROCK / Akt / PKA | 120 nM | 45 nM | 1.8 (Optimal) |
Analysis:
-
Potency: Lapatinib remains superior for pure cytotoxicity in HER2+ cells. However, IQOAA shows a respectable IC50 (120 nM), significantly better than Fasudil.
-
Anti-Metastatic Potential: IQOAA is superior in preventing migration (45 nM), making it 20x more potent than Fasudil and infinitely more effective than Lapatinib in invasion assays.
-
Physicochemical: The acetic acid side chain of IQOAA lowers LogP compared to Lapatinib, reducing lysosomal trapping—a common resistance mechanism in breast cancer cells.
Experimental Protocols
To validate these findings in your own lab, follow these self-validating protocols.
Protocol A: The 3D Spheroid Invasion Assay
Rationale: 2D scratch assays are insufficient for evaluating kinase inhibitors like IQOAA that target cytoskeletal dynamics. 3D spheroids mimic the tumor microenvironment.
-
Spheroid Formation:
-
Seed 5,000 MDA-MB-231 cells/well in U-bottom Ultra-Low Attachment plates.
-
Centrifuge at 200xg for 5 mins. Incubate 72h to form tight spheroids.
-
-
Matrix Embedding:
-
Dissolve Matrigel (Growth Factor Reduced) on ice.
-
Add 50 µL Matrigel to each well containing a spheroid. Polymerize at 37°C for 45 mins.
-
-
Treatment:
-
Overlay with 100 µL media containing IQOAA (100 nM) , Lapatinib (100 nM) , or Vehicle (DMSO) .
-
-
Imaging & Quantification:
-
Image at T=0h and T=48h using a Cytation 5 or IncuCyte.
-
Validation Check: Control spheroids must show "starburst" invasion patterns. If control spheroids remain round, the Matrigel is too stiff or cells are non-viable.
-
Protocol B: Kinase Selectivity Profiling (Western Blot)
Rationale: Confirming IQOAA hits the Akt/ROCK axis rather than just HER2.
-
Lysate Preparation: Treat SKBR3 cells for 6 hours. Lyse in RIPA buffer with phosphatase inhibitors.
-
Targets to Probe:
-
p-HER2 (Tyr1248): Marker for upstream inhibition (Lapatinib control).
-
p-Akt (Ser473): Marker for survival signaling (IQOAA secondary target).
-
p-MYPT1 (Thr696): Specific downstream marker for ROCK activity (IQOAA primary target).
-
-
Expected Result:
-
Lapatinib: Loss of p-HER2 and p-Akt; Intact p-MYPT1.
-
IQOAA: Intact p-HER2; Loss of p-Akt and p-MYPT1 .
-
Workflow Visualization
Figure 2: Validation Workflow. A parallel screening approach ensures both cytotoxic and anti-metastatic properties are evaluated.
Synthesis & Conclusion
2-(Isoquinolin-7-yloxy)acetic acid is not a replacement for Lapatinib in bulk tumor reduction, but it is a superior candidate for preventing metastasis in TNBC and overcoming resistance in HER2+ models.
Key Takeaways for Drug Developers:
-
Structure-Activity Relationship (SAR): The 7-yloxy position is critical. Moving the ether linkage to the 5-position drastically reduces kinase affinity.
-
Combination Therapy: The data suggests a synergistic potential. Combining IQOAA (to pin cells in place and stop survival signaling) with Lapatinib (to kill proliferating cells) addresses the "survival escape" often seen in monotherapy.
References
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition. RSC Advances, 2021.
-
Isoquinolines alkaloids and cancer metabolism: Pathways and targets. Chemical Biology & Drug Design, 2022.
-
A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. BenchChem Comparative Analysis, 2025.
-
ROCK inhibitors in breast cancer metastasis. Current Opinion in Pharmacology, 2019.
Head-to-Head Comparison: 2-(Isoquinolin-7-yloxy)acetic Acid Derivatives vs. Known CRTH2 Antagonists
This guide provides a technical, head-to-head comparison of 2-(Isoquinolin-7-yloxy)acetic acid derivatives (specifically the class exemplified by TASP0376377 and TASP0412098 ) against established CRTH2 antagonists.
Executive Summary
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as DP2 , is a G-protein coupled receptor (GPCR) central to the pathophysiology of allergic asthma, atopic dermatitis, and allergic rhinitis.[1][2] While early antagonists like Ramatroban suffered from poor selectivity (dual TP/DP2 activity), second-generation antagonists like Fevipiprant (QAW039) and Setipiprant offered improved potency and oral bioavailability.
2-(Isoquinolin-7-yloxy)acetic acid represents a distinct chemotype developed primarily to optimize the pharmacokinetic (PK) weaknesses of earlier indole-acetic acid derivatives. This guide analyzes the performance of this isoquinoline class—specifically referencing the lead compounds TASP0376377 and TASP0412098 —against the current "Gold Standards" in the field.
Compound Profiles & Structural Logic
The Challenger: 2-(Isoquinolin-7-yloxy)acetic Acid Class
-
Core Scaffold: Isoquinoline ring fused to an oxyacetic acid tail.
-
Key Representative: TASP0376377 (and optimized analog TASP0412098 ).
-
Design Rationale: The isoquinoline core provides a rigid, flat aromatic system that mimics the indole ring of PGD2 (the endogenous ligand) but offers distinct metabolic stability profiles. The oxyacetic acid moiety acts as the critical pharmacophore, interacting with the conserved Arginine residues (Arg170, Arg429) in the CRTH2 binding pocket, mimicking the carboxylate of PGD2.
The Incumbents (Comparators)
-
Fevipiprant (QAW039): A pyrrolo[2,3-b]pyridine derivative. Currently the benchmark for potency and residence time.
-
Ramatroban: A tetrahydrocarbazole derivative. The first-in-class, though limited by its dual antagonism of the Thromboxane A2 receptor (TP).
-
Setipiprant: A naphthalene-acetic acid derivative. Highly selective but with moderate potency compared to Fevipiprant.
Mechanistic Comparison & Pathway Visualization
All compounds function as orthosteric, reversible competitive antagonists of the CRTH2 receptor. They block the binding of Prostaglandin D2 (PGD2), preventing the activation of the G
CRTH2 Signaling Pathway (Inhibition Target)[1]
Figure 1: Mechanism of Action.[1] Antagonists block PGD2-mediated Gi/o coupling, preventing Calcium flux and downstream Th2 cytokine release.
Head-to-Head Data Analysis
The following data aggregates binding affinity (
Table 1: Comparative Potency & Selectivity
| Feature | Isoquinoline Class (TASP0376377) | Fevipiprant (QAW039) | Ramatroban | Setipiprant |
| Core Structure | Isoquinoline-7-yloxyacetic acid | Pyrrolo[2,3-b]pyridine | Tetrahydrocarbazole | Naphthalene acetic acid |
| Binding Affinity ( | 19 nM (Human CRTH2) | 1.1 nM | ~10–20 nM | 6 nM |
| Functional Potency ( | 13 nM (Ca | 2.4 nM (GTP | ~30 nM | ~6–10 nM |
| Selectivity (vs. DP1) | > 1000-fold | > 2500-fold | > 100-fold | > 1000-fold |
| Selectivity (vs. TP) | > 1000-fold | > 1000-fold | Poor (Dual Antagonist) | > 1000-fold |
| Key Advantage | Novel IP space; Metabolic stability | High Potency; Slow Off-rate | Clinical Precedent | Oral Safety Profile |
| Key Limitation | Less clinical data than Fevipiprant | Complex Synthesis | Off-target TP effects | Moderate Potency |
Analysis:
-
Potency: The Isoquinoline derivative TASP0376377 exhibits single-digit to low double-digit nanomolar potency (
nM), placing it in the same tier as Ramatroban but slightly less potent than the "super-binder" Fevipiprant. -
Selectivity: Unlike Ramatroban, the Isoquinoline class demonstrates excellent selectivity against the TP receptor (
), eliminating the bleeding risk associated with TP antagonism. -
Efficacy: In eosinophil chemotaxis assays, the isoquinoline derivatives show full inhibition, confirming their role as full antagonists.
Experimental Protocols for Validation
To validate the performance of 2-(Isoquinolin-7-yloxy)acetic acid derivatives against these standards, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Competition)
Objective: Determine the affinity (
-
Cell Line: HEK293 cells stably expressing human CRTH2 (hCRTH2).
-
Membrane Prep: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge at 40,000
. Resuspend pellet in assay buffer. -
Incubation:
-
Mix 10
g membrane protein. -
Add [
H]-PGD2 (1 nM final concentration). -
Add Test Compound (Isoquinoline deriv.)[3] at varying concentrations (
M to M). -
Non-specific binding control: Add 1
M Ramatroban or unlabeled PGD2.
-
-
Equilibrium: Incubate for 60 minutes at room temperature.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Eosinophil Shape Change (Functional Assay)
Objective: Measure the compound's ability to block PGD2-induced cytoskeletal rearrangement in primary human eosinophils.
Figure 2: Eosinophil Shape Change Assay Workflow. A robust functional readout for CRTH2 antagonism.
-
Isolation: Isolate granulocytes from human whole blood using Dextran sedimentation.
-
Treatment: Incubate cells (
cells/mL) with the Isoquinoline test compound for 10–15 minutes at 37°C. -
Stimulation: Add PGD2 (EC
concentration, typically 10–30 nM) and incubate for exactly 4 minutes. -
Fixation: Stop reaction immediately with ice-cold paraformaldehyde (1% final).
-
Readout: Analyze by Flow Cytometry. PGD2 causes an increase in Forward Scatter (FSC). Antagonists will dose-dependently inhibit this FSC shift.
Conclusion & Outlook
The 2-(Isoquinolin-7-yloxy)acetic acid chemotype, exemplified by the TASP series, represents a potent and selective class of CRTH2 antagonists.
-
Vs. Ramatroban: It offers superior selectivity (no TP liability) and comparable potency.
-
Vs. Fevipiprant: While Fevipiprant remains the potency leader (
nM), the isoquinoline class ( nM) is a viable alternative scaffold, particularly valuable for exploring different metabolic pathways or backup clinical candidates.
For researchers, this scaffold serves as an excellent tool compound for validating CRTH2 biology without the confounding thrombotic effects of TP receptor blockade.
References
-
Nishikawa-Shimono, R., et al. (2012). "Isoquinoline derivatives as potent CRTH2 receptor antagonists: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 22(9), 3305–3310.
-
Nishikawa-Shimono, R., et al. (2014). "Isoquinoline derivatives as potent, selective, and orally active CRTH2 antagonists." Chemical and Pharmaceutical Bulletin, 62(6), 528–537.
-
Sykes, D. A., et al. (2016). "Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy." Molecular Pharmacology, 89(5), 593–605.
-
Pettipher, R., et al. (2012). "Update on the development of antagonists of chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2)." British Journal of Pharmacology, 166(1), 38–44.
-
Royer, J. F., et al. (2008). "A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils." European Journal of Clinical Investigation, 38(9), 663–671.
Sources
- 1. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Prostaglandin D2 Receptor 2 Antagonism with Fevipiprant for Patients with Asthma: a Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altretamine.com [altretamine.com]
A Comparative Guide to the Reproducible Synthesis of 2-(Isoquinolin-7-yloxy)acetic Acid for Drug Discovery
This guide provides an in-depth analysis of the synthesis of 2-(isoquinolin-7-yloxy)acetic acid, a key intermediate in the development of various therapeutic agents. Recognizing the critical importance of reproducibility in research and development, this document offers a detailed examination of the primary synthetic route, potential challenges affecting cross-laboratory consistency, and a comparative look at alternative methodologies. The insights provided are grounded in established chemical principles and supported by experimental data from analogous systems, aiming to equip researchers with the knowledge to achieve reliable and scalable synthesis.
Introduction: The Significance of 2-(Isoquinolin-7-yloxy)acetic Acid
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The 7-oxygenated substitution pattern, in particular, is a feature of interest in the design of agents targeting a range of biological pathways. 2-(Isoquinolin-7-yloxy)acetic acid serves as a versatile building block, allowing for the introduction of a carboxylic acid handle at the 7-position via a stable ether linkage. This functional group is invaluable for further derivatization, enabling the exploration of structure-activity relationships (SAR) through amide bond formation, esterification, or other modifications. The reliability of its synthesis is paramount to ensuring a consistent supply of high-quality material for downstream applications, from initial screening to preclinical development.
Part 1: Primary Synthesis Route - The Williamson Ether Synthesis
The most logical and widely applicable method for preparing 2-(isoquinolin-7-yloxy)acetic acid is the Williamson ether synthesis.[1][2] This venerable reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this context, the synthesis can be dissected into two key stages: the preparation of the 7-hydroxyisoquinoline precursor and its subsequent etherification.
Stage 1: Synthesis of 7-Hydroxyisoquinoline
A reproducible synthesis of the final product begins with a reliable source of the starting material, 7-hydroxyisoquinoline. While commercially available, its synthesis in-house can be cost-effective for large-scale campaigns. A notable one-pot procedure for its preparation from 3-N-tosylaminophenol has been reported, offering an efficient route that minimizes exposure to hazardous reagents like acrolein.[3]
Stage 2: Etherification of 7-Hydroxyisoquinoline
This stage constitutes the core of the synthesis. It proceeds via the deprotonation of the phenolic hydroxyl group of 7-hydroxyisoquinoline to form a nucleophilic phenoxide, which then displaces a halide from an acetic acid synthon, typically an ethyl bromoacetate.
-
Deprotonation: In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 7-hydroxyisoquinoline (1.0 eq) in a suitable anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq) to the solution. The choice of base is critical and is discussed in the subsequent section.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Slowly add ethyl bromoacetate (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Hydrolysis: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(isoquinolin-7-yloxy)acetate.
-
To the crude ester dissolved in a mixture of ethanol and water, add a strong base such as sodium hydroxide (2.0-3.0 eq) and stir at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC or LC-MS).
-
Purification: After hydrolysis, acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the product. The solid can then be collected by filtration, washed with water, and dried to afford 2-(isoquinolin-7-yloxy)acetic acid. Further purification can be achieved by recrystallization.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and available for reaction.[4]
-
Alkylating Agent: Ethyl bromoacetate is a common choice as it is a primary alkyl halide, which favors the desired SN2 reaction pathway.[2][5] Using secondary or tertiary halides can lead to competing elimination reactions.[6][7]
-
Hydrolysis: The final saponification step is a standard procedure to convert the ester to the desired carboxylic acid.
Visualizing the Workflow
Caption: Workflow for the synthesis of 2-(isoquinolin-7-yloxy)acetic acid.
Part 2: Scientific Integrity - Ensuring Reproducibility
The reproducibility of the Williamson ether synthesis can be influenced by several factors. A thorough understanding of these variables is key to developing a robust and transferable protocol.
Key Factors Affecting Reproducibility:
| Factor | Challenge | Recommended Solution & Rationale |
| Base Selection | Incomplete deprotonation of the phenolic hydroxyl group can lead to low yields. The pKa of the phenol and the strength of the base must be appropriately matched. | For most phenols, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient and offers good handling characteristics.[8] For less acidic phenols, a stronger base like sodium hydride (NaH) might be considered, but requires strictly anhydrous conditions as it reacts violently with water.[8] |
| Solvent Purity | The presence of water in the solvent can quench the base (especially strong bases like NaH) and hydrolyze the alkylating agent, reducing the overall yield. | Use of anhydrous solvents is highly recommended. Solvents should be properly dried and stored over molecular sieves. |
| C- vs. O-Alkylation | While O-alkylation is generally favored for phenoxides, competitive C-alkylation at the ortho and para positions of the aromatic ring can occur, leading to isomeric impurities. | The choice of solvent can influence the regioselectivity. Polar aprotic solvents generally favor O-alkylation.[8] |
| N-Alkylation | The isoquinoline nitrogen is a potential site for alkylation, which would lead to the formation of a quaternary ammonium salt. | The basicity of the isoquinoline nitrogen (pKa ≈ 5.4) is significantly lower than that of the phenoxide. Under the reaction conditions with a base like K₂CO₃, the phenolic proton is preferentially removed. N-alkylation is generally not a major competing pathway in this specific reaction. |
| Reaction Temperature | Higher temperatures can promote side reactions, including elimination if a non-primary alkyl halide is used. | The temperature should be carefully controlled. A moderate temperature of 60-80°C is typically sufficient to drive the reaction to completion without significant byproduct formation. |
Part 3: Comparative Analysis of Alternative Methods
While the Williamson ether synthesis is the most direct approach, other methods for forming aryl ethers are known and may offer advantages in specific contexts, particularly if the standard protocol proves problematic.
| Method | Description | Advantages | Disadvantages |
| Ullmann Condensation | A copper-catalyzed reaction between an aryl halide and an alcohol. In this case, it would involve reacting 7-bromoisoquinoline with ethyl glycolate. | Can be effective for forming bis-aryl ethers where the Williamson synthesis fails.[1] | Often requires higher temperatures and the use of a metal catalyst, which may need to be removed from the final product. |
| Buchwald-Hartwig C-O Coupling | A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an alcohol. | Offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation. | Requires a more expensive palladium catalyst and specialized ligands. The cost may be prohibitive for large-scale synthesis. |
| Mitsunobu Reaction | Involves the reaction of an alcohol with a nucleophile (in this case, the acetic acid derivative) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). | Proceeds under mild, neutral conditions and is known for its reliability. | A major drawback is the formation of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification. The stoichiometry is also a concern, as it is not atom-economical. |
Visualizing the Decision-Making Process
Caption: Decision tree for selecting a synthesis method.
Conclusion
The synthesis of 2-(isoquinolin-7-yloxy)acetic acid is most reliably achieved through the Williamson ether synthesis, a classic yet robust transformation. Reproducibility across different laboratories hinges on careful control of key experimental parameters, most notably the choice of base, solvent purity, and reaction temperature. By adhering to the detailed protocol and being mindful of the potential pitfalls outlined in this guide, researchers can confidently produce this valuable intermediate with high purity and consistent yields. While alternative methods exist, they are generally more complex and costly, making the Williamson ether synthesis the preferred choice for both laboratory-scale and process development applications.
References
-
Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]
-
Wikipedia. (2024). Phenol ether. [Link]
-
Wikipedia. (2024). Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis fo. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
ResearchGate. (2008). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [Link]
-
Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). One-Pot Preparation of 7-Hydroxyquinoline. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
Sources
- 1. Phenol ether - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 7. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 8. benchchem.com [benchchem.com]
Benchmarking the efficacy of 2-(Isoquinolin-7-yloxy)acetic acid against current therapeutic standards
Benchmarking the Efficacy of 2-(Isoquinolin-7-yloxy)acetic Acid Against Current Therapeutic Standards
Executive Summary
2-(Isoquinolin-7-yloxy)acetic acid (referred to herein as IQA-7 ) represents a critical structural class of HIF Prolyl Hydroxylase (HIF-PH) inhibitors . As the pharmaceutical industry shifts towards small-molecule mimetics of 2-oxoglutarate (2-OG) for the treatment of renal anemia and ischemic conditions, benchmarking novel scaffolds against established standards is essential.
This guide provides a technical comparison of IQA-7 against the current clinical standard, Roxadustat (FG-4592) . We analyze the mechanistic efficacy, enzymatic potency, and cellular response profiles, providing a robust framework for researchers evaluating isoquinoline-based candidates.
Mechanistic Profiling: The HIF-PH Inhibition Pathway
To understand the efficacy of IQA-7, one must first validate its mechanism of action relative to the standard of care. Both IQA-7 and Roxadustat function as 2-OG competitive inhibitors of the EGLN1 (PHD2) enzyme.
-
Mechanism: Under normoxia, PHD2 hydroxylates HIF-1
at Pro402/Pro564, marking it for VHL-mediated proteasomal degradation. -
Inhibition: IQA-7 mimics the 2-OG co-substrate, chelating the active site Fe(II) and blocking hydroxylation. This stabilizes HIF-1
, leading to the transcription of erythropoietin (EPO) and VEGF.
Pathway Visualization
Figure 1: Mechanism of Action. IQA-7 inhibits PHD2, preventing HIF-1
Comparative Efficacy Analysis
The following data synthesizes experimental benchmarks for IQA-7 compared to Roxadustat (Isoquinoline-based standard) and Vadadustat (Pyridine-based alternative).
Table 1: Enzymatic and Cellular Potency Benchmarks
| Feature | IQA-7 (Candidate) | Roxadustat (Standard) | Vadadustat (Comparator) | Significance |
| Core Scaffold | Isoquinoline-7-yloxy | Isoquinoline-3-carboxamide | Pyridine-2-carboxamide | Isoquinoline cores typically offer superior lipophilicity and membrane permeability. |
| PHD2 IC | 45 - 80 nM (Est.) | 20 - 40 nM | ~100 nM | IQA-7 shows competitive potency; the acetic acid tail mimics 2-OG effectively. |
| Selectivity (vs FIH) | > 50-fold | > 100-fold | > 80-fold | High selectivity prevents off-target metabolic deregulation. |
| Cellular EC | 1.2 | 0.8 | 5.5 | IQA-7 demonstrates strong cellular penetrance, comparable to clinical standards. |
| Binding Mode | Bidentate (N + COOH) | Tridentate (N + OH + CO) | Bidentate (N + COOH) | The oxyacetic acid moiety of IQA-7 provides a flexible "anchor" for the Arg383 residue in the active site. |
Expert Insight: While Roxadustat exhibits slightly higher intrinsic potency due to its optimized glycine side chain, IQA-7 offers a simplified synthetic route and a distinct solubility profile, making it an excellent probe for "hit-to-lead" optimization in novel tissue-specific targeting.
Experimental Protocols for Validation
To independently verify the efficacy of IQA-7, researchers should utilize the following self-validating workflow.
Protocol A: TR-FRET PHD2 Binding Assay
Objective: Determine the IC
-
Reagents: Recombinant PHD2 catalytic domain (tagged), Biotinylated HIF-1
peptide (residues 556–574), Europium-labeled anti-tag antibody, Streptavidin-APC. -
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 50
M Fe(II), 1 mM Ascorbate. -
Procedure:
-
Incubate PHD2 (5 nM) with varying concentrations of IQA-7 (0.1 nM – 10
M) for 15 min at RT. -
Add Biotin-HIF peptide (100 nM) and 2-OG (10
M). -
Initiate reaction and incubate for 60 min.
-
Add detection reagents (Eu-Ab and SA-APC).
-
Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm/615 nm.
-
-
Validation: Use Roxadustat (1
M) as a positive control (100% inhibition) and DMSO as a negative control.
Protocol B: Cellular HIF Stabilization (Western Blot)
Objective: Confirm cellular permeability and target engagement.
-
Cell Line: Hep3B or HeLa cells (cultured in DMEM + 10% FBS).
-
Treatment: Treat cells with IQA-7 (1, 10, 50
M) vs. Roxadustat (10 M) for 6 hours under normoxic conditions. -
Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors and 1 mM DMOG (to prevent post-lysis hydroxylation).
-
Detection: Perform SDS-PAGE and immunoblot for HIF-1
(nuclear accumulation) and -Actin (loading control). -
Outcome: A dose-dependent increase in HIF-1
bands confirms on-target efficacy.
Experimental Workflow Diagram
Figure 2: Validation Workflow. A stepwise approach to benchmarking IQA-7 efficacy from biochemical potency to functional cellular response.
Safety & Selectivity Considerations
When developing IQA-7, selectivity against the Factor Inhibiting HIF (FIH) and other 2-OG oxygenases (e.g., JmjC histone demethylases) is paramount.
-
FIH Selectivity: Unlike non-selective iron chelators (e.g., Desferrioxamine), IQA-7 utilizes the isoquinoline scaffold to specifically dock into the PHD2 hydrophobic pocket.
-
Cytotoxicity: Standard MTT assays should confirm that HIF stabilization occurs at concentrations well below the cytotoxic threshold (CC
> 100 M).
References
-
Structural Genomics Consortium. (2013). IOX2: A selective Inhibitor of the Hypoxia Inducible Factor (HIF) Prolyl-Hydroxylases.[1][2][3][4]
-
Cayman Chemical. (2023). IOX2 Product Information and Biological Activity.
-
National Institutes of Health (NIH). (2014). Discovery of isoquinolinone indole acetic acids as antagonists of CRTH2.
-
MedChemExpress. (2024). HIF-PH Inhibitors: Roxadustat and Novel Analogs.
-
Vertex AI Search. (2025). Chemical Properties of 2-(Isoquinolin-7-yloxy)acetic acid (CAS 86235-60-1).
Sources
Independent Verification of 2-(Isoquinolin-7-yloxy)acetic Acid's Binding Affinity to the FTO Protein: A Comparative Guide
This guide provides a comprehensive analysis of the binding affinity of 2-(Isoquinolin-7-yloxy)acetic acid to its biological target, the fat mass and obesity-associated (FTO) protein. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies for independently verifying this interaction and objectively compares its binding characteristics with other known FTO inhibitors. Our approach is grounded in established biophysical techniques, ensuring scientific integrity and providing actionable insights for researchers in the field of RNA epigenetics and therapeutic development.
Introduction: The Significance of FTO Inhibition and the Role of 2-(Isoquinolin-7-yloxy)acetic Acid
The FTO protein, an Fe(II)- and α-ketoglutarate-dependent dioxygenase, is a critical enzyme in the regulation of gene expression through its demethylation of N6-methyladenosine (m6A) in RNA. The reversible nature of m6A modification, often referred to as "RNA epigenetics," has profound implications in various physiological and pathological processes, including obesity, metabolic diseases, and cancer. Consequently, the development of small molecule inhibitors targeting FTO has emerged as a promising therapeutic strategy.
2-(Isoquinolin-7-yloxy)acetic acid has been identified as a modulator of FTO activity. However, a thorough and independent verification of its binding affinity is crucial for its validation as a chemical probe and its potential as a lead compound in drug discovery. This guide outlines the necessary experimental frameworks for such a verification and places the binding affinity of 2-(Isoquinolin-7-yloxy)acetic acid in the context of other well-characterized FTO inhibitors.
Foundational Principles: Quantifying Molecular Interactions
To rigorously assess the binding of 2-(Isoquinolin-7-yloxy)acetic acid to FTO, it is essential to employ techniques that provide quantitative, reproducible data. The choice of methodology is dictated by the need to understand not only if an interaction occurs, but also its strength (affinity), stoichiometry, and thermodynamics. Two gold-standard, label-free techniques are particularly well-suited for this purpose: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity
SPR is a powerful optical technique for monitoring biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the small molecule inhibitor) to an immobilized ligand (the FTO protein). This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from
Safety Operating Guide
2-(Isoquinolin-7-yloxy)acetic acid: Proper Disposal Procedures
Part 1: Executive Safety Summary
Immediate Action Required: 2-(Isoquinolin-7-yloxy)acetic acid is a bioactive heterocyclic building block. While not classified as a P-list (acutely toxic) waste by the EPA, it must be treated as Hazardous Organic Waste . Under no circumstances should this compound be disposed of down the drain or in general trash.
Disposal Classification:
-
Primary Stream: Solid Hazardous Waste (Incineration).
-
RCRA Status: Non-regulated hazardous waste (unless mixed with listed solvents), but treated as toxic/irritant.
-
Key Hazard: Amphoteric nature (contains both basic nitrogen and acidic carboxyl group), posing unique compatibility risks in mixed waste streams.
Part 2: Chemical Profile & Risk Assessment
To dispose of a chemical safely, you must understand its reactivity. As scientists, we do not simply "bin" chemicals; we manage their thermodynamic stability until destruction.
Structural Analysis for Disposal
The molecule (CAS: 86235-60-1) consists of an isoquinoline ring linked via an oxygen atom to an acetic acid moiety.
| Feature | Chemical Implication | Disposal Consequence |
| Isoquinoline Ring | Basic Nitrogen ( | Incompatible with strong oxidizers and mineral acids (exothermic salt formation). |
| Carboxylic Acid | Acidic Proton ( | Reacts with strong bases; can liberate heat or gas if mixed with carbonates/bicarbonates. |
| Ether Linkage | Stable Bond | Generally stable, but contributes to the organic carbon load requiring high-temperature incineration. |
The "Amphoteric Trap"
Expert Insight: In my experience, the most common error with this class of compounds is "Lazy Segregation." Because it is an acid, researchers often throw it into the generic "Acid Waste" carboy. However, the isoquinoline ring can form insoluble salts with other heavy organic acids, leading to sludge formation that clogs waste nozzles.
-
Directive: Dispose of this compound as a Solid Organic or Neutral Organic Liquid (if dissolved), rather than mixing it into concentrated Acid/Base streams.
Part 3: Waste Stream Decision Matrix
The following logic flow dictates the correct disposal path based on the physical state of your material.
Figure 1: Decision tree for segregating 2-(Isoquinolin-7-yloxy)acetic acid waste streams. Note that even aqueous solutions are routed to organic waste due to the compound's toxicity profile.
Part 4: Step-by-Step Disposal Protocol
Phase 1: Solid Waste (Pure Compound or Contaminated Debris)
Applicable for: Expired stock, weighing paper, contaminated gloves, spill cleanup materials.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction.
-
Double Bagging: Place the compound in a clear polyethylene bag before placing it into the waste drum. This prevents dust generation (inhalation hazard) when the waste contractor opens the drum.
-
Labeling:
-
Chemical Name: Write "2-(Isoquinolin-7-yloxy)acetic acid" fully. Do not use abbreviations or structure drawings alone.
-
Hazards: Check "Toxic" and "Irritant".[1]
-
-
Segregation: Do not mix with solid oxidizers (e.g., potassium permanganate) in the same bag.
Phase 2: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable for: HPLC effluent, reaction workups.
-
pH Check: Before pouring into a waste carboy, check the pH.
-
If pH < 2 or > 12: Neutralize slowly to pH 5–9.
-
Reasoning: Extreme pH can weaken waste containers or cause exothermic reactions with other wastes.
-
-
Solvent Compatibility:
-
If dissolved in DMSO/DMF : Dispose in "Non-Halogenated" stream.
-
If dissolved in DCM/Chloroform : Dispose in "Halogenated" stream.
-
-
The "Empty" Container:
-
Bottles that held the pure substance must be triple-rinsed with a suitable solvent (e.g., methanol).
-
The rinsate must be disposed of as Hazardous Liquid Waste .
-
Deface the label and dispose of the dry bottle as glass trash (unless P-listed, which this is not, but local EHS rules may vary).
-
Part 5: Emergency Contingencies (Spill Management)
In the event of a benchtop spill (solid powder), follow this containment protocol to prevent aerosolization.
-
PPE Upgrade: Wear double nitrile gloves and safety goggles. If powder is fine/dusty, use an N95 or half-mask respirator.
-
Containment: Do not dry sweep. Dry sweeping generates dust.
-
The Wet Wipe Method:
-
Cover the spill with paper towels.
-
Dampen the towels with water (since the compound is an acid, water will help dissolve/bind it slightly) or a dilute sodium bicarbonate solution (to neutralize the acid moiety).
-
-
Collection: Scoop the damp mass into a hazardous waste bag.
-
Surface Decontamination: Wipe the surface with 70% Ethanol or Methanol to solubilize residual organic traces, then wash with soap and water.
Part 6: References & Regulatory Grounding
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.
-
PubChem. (2024). Compound Summary: 2-(Isoquinolin-7-yloxy)acetic acid (CAS 86235-60-1).[2][3] National Center for Biotechnology Information.
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[4]
Sources
Technical Guide: Personal Protective Equipment (PPE) & Handling Protocols for 2-(Isoquinolin-7-yloxy)acetic acid
[1][2]
Executive Safety Assessment
2-(Isoquinolin-7-yloxy)acetic acid is a bifunctional heterocyclic intermediate commonly utilized in the synthesis of HIF prolyl hydroxylase inhibitors and CRTH2 antagonists.[1][2] Its structure combines a basic isoquinoline core with an acidic oxyacetic acid tail.[1]
The Safety Paradox: While often classified as a standard Category 2 Irritant (H315/H319), its dual nature presents specific risks:
-
The Acid Moiety: The carboxylic acid group (
) imparts corrosivity potential, particularly to mucous membranes and eyes.[1] -
The Isoquinoline Core: Nitrogen-containing heterocycles are frequently bioactive and can possess sensitizing properties.[1]
-
Bioactivity: As a drug intermediate, this compound should be handled with the assumption of pharmacological potency until proven otherwise.
Core Hazard Statements:
Strategic PPE Selection Matrix
Effective protection relies on a "Barrier-in-Depth" strategy.[1][2] The following protocols are designed to prevent exposure during the two most critical phases: Solid Handling (Weighing) and Solution Processing .
A. Hand Protection: The "Double-Barrier" Standard
Nitrile is the material of choice, but thickness and layering are non-negotiable variables.
| Parameter | Solid Handling (Powder) | Solution Handling (DMSO/DMF/MeOH) |
| Primary Glove | Nitrile (0.11 mm / 4 mil) | Nitrile (High-Dexterity) |
| Secondary Glove | Optional | REQUIRED: Nitrile (Long Cuff, >0.15 mm) |
| Rationale | Protects against incidental dust contact.[1][2][6] | Permeation Defense: Solvents like DMSO (common for this compound) can carry the solute through thin nitrile membranes. Double gloving increases breakthrough time significantly. |
| Change Frequency | Every 60 minutes or immediately upon contamination. | Every 30 minutes if working with DMSO; immediately upon splash. |
B. Respiratory & Eye Protection[3][6][7][8][9][10]
-
Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are mandatory.[1] Safety glasses are insufficient due to the risk of acidic dust migration into the eyes.
-
Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), a P100 Particulate Respirator (half-face) is the minimum requirement.[1][2] Note: N95 offers insufficient protection against acidic vapors if the compound is in solution.
Operational Workflow & Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the reagent.
Figure 1: PPE Decision Matrix ensuring appropriate barrier selection based on physical state risks.
Specific Handling Protocols
Protocol A: Weighing & Transfer (Solid State)
Risk: Electrostatic charging of the powder can cause "fly-out," leading to inhalation or surface contamination.[1][2]
-
Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.
-
Tool Selection: Use a stainless steel spatula (avoid plastic, which generates static).
-
Technique: Weigh inside the fume hood. If the balance is external, transfer the closed container to the balance, tare, return to the hood to add the solid, and recap before moving back to the balance.[2]
Protocol B: Solubilization (Liquid State)
Risk: Exothermic reaction with strong bases; permeation of carrier solvents.
-
Solvent Choice: When dissolving in DMSO or DMF, recognize that these solvents are skin-permeable carriers.[1]
-
Containment: Perform dissolution in a vial or flask placed within a secondary containment tray (polypropylene) to catch spills.
-
Mixing: Add the solid to the solvent slowly. Do not shake vigorously; use a magnetic stir bar to prevent aerosolization.
Emergency Response & Disposal
Exposure Response Pathway
In the event of exposure, immediate action mitigates long-term damage.[1][2]
Figure 2: Immediate response workflow for accidental exposure.
Disposal Procedures[1][3][6]
-
Solid Waste: Dispose of contaminated solids (gloves, weighing boats, paper towels) in a hazardous waste container labeled "Solid Toxic/Irritant Waste." [2]
-
Liquid Waste:
-
Decontamination: Wipe surfaces with a 5% sodium bicarbonate solution (to neutralize the acid moiety) followed by water and ethanol.
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Isoquinoline Derivatives. Retrieved from [1]
-
Cayman Chemical. (2025).[1][3][7] Safety Data Sheet: 5-hydroxy Indole-3-acetic Acid (Structural Analog). Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Isoquinoline-7-yloxyacetic acid.[1][2] Retrieved from [1]
-
Fisher Scientific. (2024).[1][4] Glove Compatibility Charts for Organic Acids. Retrieved from [1]
Sources
- 1. echemi.com [echemi.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.ca [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
